Product packaging for Idelalisib(Cat. No.:CAS No. 1146702-54-6)

Idelalisib

Cat. No.: B3417769
CAS No.: 1146702-54-6
M. Wt: 415.4 g/mol
InChI Key: IFSDAJWBUCMOAH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idelalisib (CAS 870281-82-6), also known as CAL-101, is a highly selective and potent small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform . It demonstrates remarkable specificity, with a 40 to 300-fold selectivity for the p110δ subunit over other class I PI3K enzymes, making it an essential tool for dissecting PI3Kδ-specific signaling pathways in hematopoietic cells . Its primary research value lies in its mechanism of action; by competitively inhibiting the ATP-binding site of PI3Kδ, this compound disrupts downstream B-cell receptor (BCR) signaling, leading to the blockade of AKT activation and suppression of critical cellular processes such as proliferation, survival, and chemotaxis . In research settings, this compound has been shown to induce apoptosis and exhibit selective cytotoxicity in malignant B-cell models, independent of high-risk genetic features . It is also a valuable compound for studying cellular trafficking, as it inhibits CXCR4 and CXCR5 signaling, which disrupts the homing of lymphocytes to protective niches in the bone marrow and lymph nodes . The chemical is characterized by its molecular formula C22H18FN7O and a molecular weight of 415.42 g/mol . According to safety data, this compound is classified as causing specific target organ toxicity upon repeated exposure . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption . Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) before use, and ensure disposal in accordance with applicable regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18FN7O B3417769 Idelalisib CAS No. 1146702-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007266
Record name Idelalisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

870281-82-6, 1146702-54-6
Record name Idelalisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870281-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idelalisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAL 101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idelalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idelalisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDELALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Role of PI3K-delta in Lymphocyte Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the phosphoinositide 3-kinase delta (PI3Kδ) isoform in lymphocyte signaling pathways. Predominantly expressed in hematopoietic cells, PI3Kδ is a central mediator of signals downstream of various immune receptors, making it a key regulator of lymphocyte development, activation, differentiation, and survival. Its dysregulation is implicated in immunodeficiencies, autoimmune diseases, and B-cell malignancies, highlighting its importance as a therapeutic target.

The PI3K-delta Signaling Pathway: Core Mechanism

PI3Kδ is a class IA PI3K, a heterodimeric enzyme composed of a p110δ catalytic subunit and a p85 regulatory subunit.[1] Upon activation by upstream signals, typically from receptor tyrosine kinases or G-protein coupled receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, recruiting them to the plasma membrane and initiating downstream signaling cascades.[4]

Key downstream effectors of PI3Kδ-generated PIP3 include:

  • Akt (Protein Kinase B): A serine/threonine kinase that, once activated, regulates a multitude of cellular processes including cell survival, proliferation, and metabolism.[2]

  • Phosphoinositide-dependent kinase 1 (PDK1): A master kinase that phosphorylates and activates Akt and other kinases.

  • Tec family kinases: Such as Bruton's tyrosine kinase (BTK) in B cells and IL-2-inducible T-cell kinase (ITK) in T cells, which are crucial for antigen receptor signaling.[4]

The activity of PI3Kδ is tightly regulated by phosphatases that counteract its function. The most notable of these is the Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[5]

RTK_GPCR Receptor Tyrosine Kinases (RTKs) & G-Protein Coupled Receptors (GPCRs) PI3Kdelta PI3K-delta (p110δ/p85) RTK_GPCR->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PI3Kdelta->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation FOXO FOXO Transcription Factors Akt->FOXO Inhibition Cell_Processes Cell Survival, Proliferation, Differentiation, Metabolism mTORC1->Cell_Processes FOXO->Cell_Processes Transcription of target genes PTEN->PIP2 Dephosphorylation BCR B-Cell Receptor (BCR) PI3Kdelta PI3K-delta BCR->PI3Kdelta Activation CD19 CD19 CD19->PI3Kdelta Co-stimulation PIP3 PIP3 PI3Kdelta->PIP3 BTK BTK PIP3->BTK Akt Akt PIP3->Akt PLCG2 PLCγ2 BTK->PLCG2 FOXO FOXO Akt->FOXO Inhibition NFkB NF-κB PLCG2->NFkB Cell_Outcome Proliferation, Survival, Differentiation NFkB->Cell_Outcome FOXO->Cell_Outcome Regulation of gene expression TCR T-Cell Receptor (TCR) PI3Kdelta PI3K-delta TCR->PI3Kdelta Activation CD28_ICOS CD28 / ICOS CD28_ICOS->PI3Kdelta Co-stimulation PIP3 PIP3 PI3Kdelta->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR FOXO1 FOXO1 Akt->FOXO1 Inhibition Cell_Outcome Activation, Proliferation, Differentiation, Cytokine Production mTOR->Cell_Outcome FOXO1->Cell_Outcome Regulation of gene expression Start Start Prepare_Reaction Prepare PI3K reaction mix (buffer, lipid substrate) Start->Prepare_Reaction Add_Enzyme Add PI3K-delta enzyme Prepare_Reaction->Add_Enzyme Add_Inhibitor Add inhibitor (or vehicle) Add_Enzyme->Add_Inhibitor Start_Reaction Initiate reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at room temperature Start_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Product Detect PIP3 production (e.g., ELISA, ADP-Glo) Stop_Reaction->Detect_Product Analyze Analyze data Detect_Product->Analyze Start Start Stimulate_Cells Stimulate cells with ligands or inhibitors Start->Stimulate_Cells Fix_Cells Fix cells with paraformaldehyde Stimulate_Cells->Fix_Cells Permeabilize_Cells Permeabilize cells with methanol Fix_Cells->Permeabilize_Cells Stain_Surface Stain for surface markers Permeabilize_Cells->Stain_Surface Stain_Intracellular Stain for intracellular phospho-proteins Stain_Surface->Stain_Intracellular Acquire_Data Acquire data on flow cytometer Stain_Intracellular->Acquire_Data Analyze Analyze data Acquire_Data->Analyze

References

Idelalisib-Induced Apoptosis in Chronic Lymphocytic Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to idelalisib-induced apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.

Core Mechanism of Action

This compound is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active and essential for the survival and proliferation of CLL cells.[1][3]

The core mechanism of this compound involves the following key steps:

  • Inhibition of PI3Kδ: this compound is an ATP-competitive inhibitor that binds to the p110δ catalytic subunit of PI3K.[1][4] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5]

  • Abrogation of AKT Signaling: The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream kinases, most notably protein kinase B (AKT).[1][3] this compound treatment leads to a marked decrease in the phosphorylation of AKT at key residues (Ser473 and Thr308), thereby inactivating the PI3K/AKT/mTOR survival pathway.[1][3][6]

  • Disruption of Microenvironment Support: this compound inhibits signaling from CXCR4 and CXCR5 chemokine receptors, which are crucial for the homing, migration, and adhesion of CLL cells within protective niches like lymph nodes and bone marrow.[7][8][9] This mobilizes CLL cells from these supportive microenvironments, depriving them of pro-survival signals and sensitizing them to apoptosis.[7]

  • Induction of Caspase-Dependent Apoptosis: The culmination of inhibited survival signaling and displacement from the tumor microenvironment leads to the initiation of the intrinsic apoptotic cascade. This process is caspase-dependent and is effective regardless of high-risk prognostic markers such as del(17p) or TP53 mutations.[6][9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activates p_AKT p-AKT (Inactive) Bcl2_family Modulation of Bcl-2 Family Proteins p_AKT->Bcl2_family Pro-survival signals blocked Proliferation Inhibition of Cell Proliferation & Survival Gene Transcription p_AKT->Proliferation Caspases Caspase Activation Bcl2_family->Caspases Allows Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K_delta Inhibits cluster_analysis Downstream Analysis start Isolate Primary CLL Cells from Patient Blood culture Culture Cells with and without this compound (Dose-Response / Time-Course) start->culture harvest Harvest Cells after Incubation Period culture->harvest facs Apoptosis Assay (Annexin V / PI Staining) Flow Cytometry harvest->facs wb Protein Analysis (Western Blot) p-AKT, Bcl-2 family, etc. harvest->wb data Data Acquisition & Quantification facs->data wb->data end Conclusion: Determine Apoptotic Effect data->end

References

Preclinical Evaluation of Idelalisib in Lymphoma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Idelalisib, a first-in-class selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. The document details the drug's mechanism of action, summarizes key quantitative data from in vitro and in vivo lymphoma models, and provides standardized protocols for essential preclinical experiments.

Introduction: Targeting the PI3Kδ Pathway in B-Cell Malignancies

This compound (formerly GS-1101 or CAL-101) is an orally bioavailable small molecule that potently and selectively inhibits the p110δ catalytic subunit of PI3K.[1][2] The PI3K pathway is crucial for cellular functions including proliferation, survival, differentiation, and trafficking.[1][3] The δ isoform is primarily expressed in hematopoietic cells, making it a key regulator of B-cell development, activation, and survival.[2][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL), the PI3K pathway is constitutively active, driving oncogenesis.[1][5] By targeting PI3Kδ, this compound disrupts pro-survival signaling, induces apoptosis, and inhibits the interaction of malignant B-cells with their protective microenvironment.[4][6]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT subsequently inhibits the mTOR pathway and other pro-survival signals, ultimately leading to apoptosis and reduced cell proliferation.[1][3][7] Furthermore, this compound blocks B-cell receptor (BCR) signaling and signaling from CXCR4/CXCR5 chemokine receptors, which are critical for the homing and adhesion of lymphoma cells within the lymph nodes and bone marrow.[4][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K CXCR4_5 CXCR4/5 CXCR4_5->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound This compound->PI3K Inhibits Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screen Cell Line Screening (Viability, IC50) Apoptosis Apoptosis Assays (Annexin V, Caspase) Screen->Apoptosis Signaling Target Modulation (p-AKT Western Blot) Apoptosis->Signaling Function Functional Assays (Migration, Adhesion) Signaling->Function Decision1 Active In Vitro? Function->Decision1 Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) PD Pharmacodynamic (PD) Analysis (Tumor p-AKT) Xenograft->PD Decision2 Efficacious In Vivo? PD->Decision2 Combo Combination Studies (e.g., with BTK inhibitors) End Proceed to Clinical Evaluation Combo->End Start Start: Identify Lead Compound Start->Screen Decision1->Xenograft Yes Decision1->End No Decision2->Combo Yes Decision2->End No Mechanism_of_Action cluster_direct Direct Tumor Cell Effects cluster_microenv Microenvironment Effects This compound This compound PI3Kd PI3Kδ Inhibition This compound->PI3Kd pAKT_down ↓ p-AKT PI3Kd->pAKT_down Chemokine_down ↓ Chemokine Signaling (CXCR4/5) PI3Kd->Chemokine_down Apoptosis ↑ Apoptosis pAKT_down->Apoptosis Prolif_down ↓ Proliferation pAKT_down->Prolif_down Viability_down ↓ Cell Viability Prolif_down->Viability_down Adhesion_down ↓ Adhesion to Stromal Cells Chemokine_down->Adhesion_down Homing_down ↓ Homing to Lymphoid Tissue Chemokine_down->Homing_down Adhesion_down->Homing_down Mobilization ↑ Mobilization into Peripheral Blood Homing_down->Mobilization

References

The Double-Edged Sword: Idelalisib's Impact on the Tumor Microenvironment and Cytokine Milieu

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has demonstrated significant clinical activity in various B-cell malignancies. Its mechanism of action extends beyond direct tumor cell cytotoxicity, profoundly remodeling the tumor microenvironment (TME) and modulating cytokine release. This guide provides a comprehensive technical overview of this compound's multifaceted effects on the TME, with a focus on its impact on immune cell populations and cytokine signaling. We present a synthesis of key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of PI3Kδ in B-Cell Malignancies and Immune Regulation

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial, non-redundant role in B-cell receptor (BCR) signaling.[1][2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain Non-Hodgkin Lymphomas (NHL), the PI3Kδ pathway is constitutively active, driving malignant cell survival and proliferation.[1]

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of PI3Kδ.[3][4] By targeting PI3Kδ, this compound disrupts the prosurvival signals emanating from the TME, including those from the BCR, chemokine receptors (CXCR4/5), and adhesion molecules.[1][2][5] This interference with the supportive niche leads to the mobilization of malignant B-cells from the lymph nodes and bone marrow into the peripheral circulation, a phenomenon known as lymphocytosis, and ultimately induces apoptosis.[6]

Beyond its direct effects on tumor cells, this compound's inhibition of PI3Kδ has significant consequences for the immune landscape within the TME. PI3Kδ is also a key signaling node in various immune cells, including T lymphocytes and natural killer (NK) cells.[7][8] Consequently, this compound treatment leads to a complex interplay of immune modulation, which can contribute to both its therapeutic efficacy and its characteristic immune-related adverse events (irAEs).[9][10]

Modulation of the Tumor Microenvironment by this compound

This compound orchestrates a significant shift in the cellular composition and signaling dynamics of the TME. Its effects are most pronounced on T-cell populations, particularly regulatory T cells (Tregs), and on the secretion of chemokines that govern immune cell trafficking.

Impact on T-Cell Populations

This compound treatment leads to a notable reduction in the number and function of Tregs (CD4+FoxP3+).[11][12][13] Tregs are critical for maintaining immune homeostasis and are often co-opted by tumors to suppress anti-tumor immunity.[13] By inhibiting PI3Kδ, this compound impairs Treg differentiation and suppressive function, which is thought to contribute to the observed immune-mediated toxicities, such as colitis and pneumonitis.[11][12][14] Paradoxically, this reduction in immune suppression may also enhance anti-tumor immune responses.[10]

Furthermore, some studies suggest that this compound treatment is associated with an increase in Th17 cell differentiation.[12][15] The resulting shift in the CD8+ T cell to Treg ratio may be a key factor in triggering autoimmune-like toxicities.[12]

Alteration of Chemokine and Cytokine Profiles

A hallmark of this compound's activity is its ability to disrupt the chemokine network that supports the malignant B-cell niche. By inhibiting PI3Kδ, this compound reduces the secretion of key chemokines by both malignant B-cells and stromal cells. This includes a decrease in CCL3, CCL4, and CXCL13, which are crucial for the homing and retention of lymphocytes within the protective microenvironments of the lymph nodes and bone marrow.[3][6] This disruption of cell trafficking is a primary driver of the characteristic lymphocytosis observed in patients treated with this compound.

This compound also modulates the production of various cytokines. It has been shown to decrease the secretion of pro-inflammatory and T-helper cytokines such as IL-2, TNFα, and IFNγ by activated T cells.[7][16] Additionally, this compound can reduce the production of pro-inflammatory cytokines like IL-6 and IL-10.[3] In the context of stromal cells, this compound has been observed to downregulate the expression of granulocyte-macrophage colony-stimulating factor 2 (GM-CSF).

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on immune cell populations and cytokine/chemokine levels as reported in various studies.

Table 1: Effect of this compound on T-Cell Populations

Cell PopulationDisease ModelTreatmentKey FindingReference
Regulatory T cells (Tregs)CLL PatientsThis compound + RituximabUniform decrease in Tregs.[12]
CD8+ T cellsCLL PatientsThis compound + RituximabIncrease in CD8+ T cells.[12]
Th17 cellsCLL PatientsThis compoundIncreased Th17 differentiation at baseline in patients who develop toxicity.[12][15]
CD8:Treg RatioCLL PatientsThis compoundIncreased ratio, potentially triggering autoimmune toxicity.[12]

Table 2: Effect of this compound on Cytokine and Chemokine Release

Cytokine/ChemokineCell Type/SourceTreatmentKey FindingReference
IL-2, TNFα, IFNγActivated T cells (CLL)This compound (in vitro)Decreased expression.[7]
IFNγActivated T cells (CLL & Healthy Donors)This compound (in vitro)Reduced release upon stimulation.[7]
IL-6, IL-10, CD40LT cellsThis compoundAppears to reduce production.[3]
CCL3, CCL4, CXCL13CLL cellsThis compound (in vitro)Reduced secretion.[3]
GM-CSFStromal cells (co-culture with CLL)This compound (in vitro)Downregulated expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the tumor microenvironment.

Flow Cytometry Analysis of T-Cell Subsets

Objective: To quantify the proportions of different T-cell subsets (e.g., Tregs, Th17 cells, naïve, memory T cells) in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Surface Staining:

    • Resuspend 1-2 x 10^6 PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Incubate with a cocktail of fluorescently conjugated monoclonal antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel for T-cell subset analysis would include:

      • CD3 (e.g., clone UCHT1)

      • CD4 (e.g., clone RPA-T4)

      • CD8 (e.g., clone RPA-T8)

      • CD45RA (e.g., clone HI100)

      • CCR7 (e.g., clone G043H7)

      • CD25 (e.g., clone BC96)

      • CD127 (e.g., clone A019D5)

  • Intracellular Staining for Transcription Factors (e.g., FoxP3, RORγt):

    • After surface staining, wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial transcription factor staining buffer set (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.

    • Incubate with fluorescently conjugated antibodies against intracellular markers for 30-45 minutes at room temperature in the dark.

      • FoxP3 (for Tregs, e.g., clone 236A/E7)

      • RORγt (for Th17 cells, e.g., clone Q31-378)

  • Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer (e.g., BD LSRFortessa™).

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo™).

    • Gate on lymphocyte populations based on forward and side scatter, followed by gating on CD3+ T cells. Subsequently, delineate CD4+ and CD8+ populations and further analyze for the expression of memory markers and transcription factors to identify specific subsets.

In Vitro T-Regulatory Cell (Treg) Suppression Assay

Objective: To assess the functional suppressive capacity of Tregs in the presence or absence of this compound.

Protocol:

  • Cell Isolation:

    • Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

    • Further isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teffs) using a Treg isolation kit (e.g., Miltenyi Biotec CD4+CD25+ Regulatory T Cell Isolation Kit).

  • Cell Labeling:

    • Label Teffs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

  • Co-culture:

    • Plate CFSE-labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.

    • Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

    • Add a polyclonal stimulus, such as anti-CD3/CD28 beads (e.g., Dynabeads™ Human T-Activator CD3/CD28) or soluble anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells.

    • Add this compound or vehicle control (DMSO) at desired concentrations to the appropriate wells.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and stain with a viability dye and antibodies against CD4.

    • Acquire the cells on a flow cytometer.

    • Analyze the proliferation of Teffs by measuring the dilution of the proliferation dye in the CD4+ population.

    • Calculate the percentage of suppression as: [1 - (% proliferated Teffs with Tregs / % proliferated Teffs without Tregs)] x 100.

Multiplex Cytokine Bead Array

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in plasma or cell culture supernatants.

Protocol:

  • Sample Preparation:

    • Collect plasma from patients or supernatants from cell cultures.

    • Centrifuge to remove debris and store at -80°C until use.

  • Assay Procedure (using a commercial kit, e.g., BD™ Cytometric Bead Array or Bio-Plex® Multiplex System):

    • Prepare the cytokine standards provided in the kit to generate a standard curve.

    • Mix the capture beads for the desired analytes.

    • In a 96-well filter plate, add the mixed capture beads, standards, and samples to the appropriate wells.

    • Incubate for the recommended time (typically 1-2 hours) at room temperature with shaking, protected from light.

    • Wash the beads to remove unbound material.

    • Add the phycoerythrin (PE)-conjugated detection antibody cocktail and incubate for the recommended time.

    • Wash the beads again.

    • Resuspend the beads in wash buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a compatible flow cytometer or a dedicated multiplex array reader.

    • Use the analysis software provided with the kit to generate a standard curve for each analyte and calculate the concentration of each cytokine/chemokine in the unknown samples.

Western Blotting for PI3K Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K signaling pathway following this compound treatment.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K pathway proteins overnight at 4°C.

      • p-AKT (Ser473)

      • Total AKT

      • p-S6 Ribosomal Protein

      • Total S6 Ribosomal Protein

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta CXCR4_5 CXCR4/5 CXCR4_5->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 phosphorylates Adhesion Adhesion & Trafficking PI3K_delta->Adhesion affects PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound This compound->PI3K_delta

Caption: PI3Kδ Signaling Pathway and the Point of this compound Inhibition.

Experimental_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Downstream Analysis cluster_data Data Interpretation Patient_Blood Patient Blood Sample PBMC_Isolation PBMC Isolation Patient_Blood->PBMC_Isolation Cell_Culture Cell Culture & This compound Treatment PBMC_Isolation->Cell_Culture Cytokine_Array Multiplex Cytokine Array (Plasma/Supernatant) PBMC_Isolation->Cytokine_Array Flow_Cytometry Flow Cytometry (T-Cell Subsets) Cell_Culture->Flow_Cytometry Treg_Assay Treg Suppression Assay Cell_Culture->Treg_Assay Cell_Culture->Cytokine_Array Western_Blot Western Blot (PI3K Pathway) Cell_Culture->Western_Blot Data_Analysis Quantitative Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Treg_Assay->Data_Analysis Cytokine_Array->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Analyzing this compound's Effects.

Conclusion

This compound's therapeutic efficacy is intricately linked to its profound effects on the tumor microenvironment. By selectively inhibiting PI3Kδ, this compound not only induces apoptosis in malignant B-cells but also reshapes the immune landscape, leading to a reduction in immunosuppressive Tregs and a disruption of the chemokine network that sustains the tumor niche. This dual action underscores the importance of understanding the complex interplay between targeted therapies and the TME. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of PI3Kδ inhibitors. A thorough understanding of these mechanisms is crucial for optimizing therapeutic strategies, managing immune-related adverse events, and developing next-generation therapies that can effectively manipulate the TME for improved patient outcomes.

References

The Dawn of Precision: A Technical Guide to the Discovery and Development of Selective PI3K-Delta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, function, and malignancy of B-lymphocytes. This has made PI3Kδ a highly attractive target for the treatment of B-cell malignancies and certain inflammatory diseases. This technical guide provides an in-depth overview of the discovery and development of selective PI3Kδ inhibitors, focusing on key compounds, their biochemical and pharmacological properties, and the clinical journey that has defined their therapeutic potential and challenges.

The PI3Kδ Signaling Pathway in B-Cells

Activation of the B-cell receptor (BCR) and other co-stimulatory receptors initiates a signaling cascade that recruits and activates PI3Kδ. Once activated, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt/mTOR pathway is fundamental for the survival and proliferation of both normal and malignant B-cells.[1]

PI3K_delta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activation CD19 CD19 CD19->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K-delta signaling cascade in B-cells.

Key Selective PI3K-Delta Inhibitors: A Comparative Overview

The development of isoform-selective PI3K inhibitors represents a significant advancement over pan-PI3K inhibitors, offering the potential for improved therapeutic windows and reduced off-target toxicities. This section details the profiles of four key selective PI3Kδ inhibitors.

Development Timelines
Inhibitor Originator Key Development Milestones
Idelalisib (CAL-101) Calistoga Pharmaceuticals (acquired by Gilead Sciences)2008-2014: Preclinical and clinical development.[2] 2014: FDA approval for relapsed CLL, FL, and SLL.[1] 2022: Voluntary withdrawal of indications for FL and SLL.[2]
Zandelisib (ME-401) Pathway Therapeutics (acquired by MEI Pharma)~2018: Enters clinical development.[3] 2020: Granted Fast Track designation by the FDA for follicular lymphoma.[3] 2022: Development discontinued outside of Japan following FDA feedback.[4]
Parsaclisib (INCB050465) Incyte Corporation~2017: Enters clinical development. 2018: Strategic collaboration with Innovent Biologics.[5] 2022: NDA for FL, MZL, and MCL withdrawn in the U.S.[5]
Seletalisib (UCB5857) UCB Pharma~2015: Enters clinical development for immune-inflammatory diseases.[6] Phase 2 trial in Sjögren's syndrome terminated early due to enrollment challenges.[7] Development appears to be discontinued.[7]
Biochemical Selectivity

The selectivity of these inhibitors for PI3Kδ over other Class I isoforms (α, β, γ) is a key determinant of their therapeutic index. The half-maximal inhibitory concentrations (IC50) are summarized below.

Inhibitor PI3Kδ IC50 (nM) PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) Selectivity (δ vs α/β/γ)
This compound 2.5[8]820[8]565[8]89[8]~328x, ~226x, ~36x
Zandelisib 3.5[9]4,976[9]605[9]817[9]~1422x, ~173x, ~233x
Parsaclisib 1.0>20,000>20,000>20,000>20,000x over other Class I isoforms[10]
Seletalisib 12[11]3636288576~303x, ~24x, ~48x
Pharmacokinetic Properties

The pharmacokinetic profiles of these orally administered inhibitors influence their dosing schedules and potential for drug-drug interactions.

Inhibitor Tmax (hours) Half-life (hours) Metabolism Key Notes
This compound 1.5[12]Not explicitly stated, but supports twice-daily dosing[10]Aldehyde oxidase and CYP3A[10]Exposure increased with CYP3A inhibitors and decreased with inducers.[10]
Zandelisib 5.1[13]Not explicitly statedNot detailed in resultsAn intermittent dosing schedule was developed to mitigate toxicities.[13]
Parsaclisib 0.5 - 1.0[14]Not explicitly statedPrimarily CYP3A4[15]Co-administration with a high-fat meal decreased Cmax but had a modest effect on AUC.[14]
Seletalisib Not explicitly stated17.7 - 22.4[9]Not detailed in resultsSupportive of once-daily dosing; no significant food effect observed.[9]

Experimental Protocols for Inhibitor Characterization

The discovery and development of selective PI3Kδ inhibitors rely on a cascade of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

General Workflow for Inhibitor Discovery

inhibitor_discovery_workflow A High-Throughput Screening (Biochemical Assays) B Lead Identification (Potency & Selectivity) A->B C Cell-Based Assays (Pathway Inhibition, Proliferation, Apoptosis) B->C D In Vivo Efficacy Models (Xenografts) C->D E Preclinical Safety & Pharmacokinetics D->E F Clinical Trials E->F

A generalized workflow for the discovery of PI3K-delta inhibitors.
Biochemical Assays for Potency and Selectivity

  • Principle: These assays measure the direct inhibition of the enzymatic activity of purified PI3K isoforms.

  • Methodology:

    • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The reaction typically includes the purified PI3K enzyme, a lipid substrate (like PIP2), ATP, and the test compound.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as Adapta™ or LanthaScreen™, are also used to measure kinase activity. In the Adapta™ assay, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

  • Data Output: IC50 values are determined for each PI3K isoform to assess both potency and selectivity.

Cellular Assays for Pharmacological Activity
  • Principle: These assays evaluate the effect of the inhibitor on PI3Kδ signaling and its biological consequences in relevant cell lines (e.g., B-cell lymphoma lines like SU-DHL-6 or Ramos) or primary cells.

  • Methodologies:

    • Inhibition of Akt Phosphorylation: Cells are stimulated to activate the PI3K pathway (e.g., with anti-IgM to crosslink the BCR) in the presence of the inhibitor. The phosphorylation status of Akt at Ser473 and/or Thr308 is then measured by Western blotting or flow cytometry.

    • Cell Proliferation and Viability Assays: The impact of the inhibitor on the growth and survival of cancer cell lines is assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

    • Apoptosis Assays: Induction of programmed cell death is quantified by methods such as Annexin V/propidium iodide staining followed by flow cytometry.

    • Functional Assays: Depending on the biological context, other functional assays may be employed, such as chemotaxis assays to measure cell migration or basophil degranulation assays (measuring CD63 expression) in response to stimuli like anti-IgE.

In Vivo Efficacy Models
  • Principle: These studies assess the anti-tumor activity of the inhibitor in a living organism, typically using mouse models.

  • Methodology:

    • Xenograft Models: Human B-cell lymphoma cell lines (e.g., SU-DHL-6, A20) are subcutaneously implanted into immunodeficient mice.[8] Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time to evaluate the efficacy of the compound.

    • Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients is implanted into immunodeficient mice, creating a model that may better reflect the heterogeneity and biology of human disease. These models can be used to evaluate drug efficacy and explore mechanisms of resistance.[16]

Clinical Development and Outcomes

The clinical development of selective PI3Kδ inhibitors has primarily focused on relapsed or refractory B-cell malignancies. While initial results were promising, leading to regulatory approvals, long-term follow-up has revealed a unique toxicity profile that has impacted their clinical use.

This compound
  • Key Trials: A pivotal Phase 3 trial in patients with relapsed CLL showed that the combination of this compound and rituximab significantly improved progression-free survival compared to rituximab alone.[17] A Phase 2 trial in patients with relapsed indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma (FL) and small lymphocytic lymphoma (SLL), demonstrated an overall response rate of 57%.[17]

  • Clinical Outcome: this compound was the first-in-class PI3Kδ inhibitor to receive FDA approval.[1] However, subsequent studies revealed a higher incidence of serious and fatal adverse events, including infections, diarrhea/colitis, and pneumonitis, particularly in the front-line setting.[2] This led to the voluntary withdrawal of its indications for FL and SLL in 2022.[2]

Zandelisib
  • Key Trials: The Phase 2 TIDAL study evaluated zandelisib in patients with relapsed or refractory FL. The study reported an overall response rate (ORR) of 70.3%, with a complete response (CR) rate of 35.2%.[4] An intermittent dosing schedule was explored to mitigate the toxicities associated with continuous PI3Kδ inhibition.[18]

  • Clinical Outcome: Despite promising efficacy data, the development of zandelisib for B-cell malignancies was discontinued outside of Japan in late 2022 following feedback from the FDA regarding the design of the confirmatory Phase 3 COASTAL trial.[4]

Parsaclisib
  • Key Trials: The CITADEL program, a series of Phase 2 studies, evaluated parsaclisib in various relapsed or refractory NHL subtypes. In the CITADEL-203 study in FL, the ORR was reported to be high and durable. The CITADEL-204 study in marginal zone lymphoma (MZL) and the CITADEL-205 study in mantle cell lymphoma (MCL) also showed promising activity.

  • Clinical Outcome: In January 2022, Incyte announced the withdrawal of the New Drug Application (NDA) for parsaclisib for FL, MZL, and MCL in the United States.[5]

Seletalisib
  • Key Trials: The clinical development of seletalisib focused on immune and inflammatory diseases. A Phase 2 proof-of-concept study in patients with primary Sjögren's syndrome was initiated but terminated early due to challenges in patient enrollment.[7] A Phase 1b and extension study in patients with Activated PI3Kδ Syndrome (APDS) showed some clinical and immunological improvements.

  • Clinical Outcome: The development of seletalisib appears to have been discontinued.[7]

Summary of Key Clinical Trial Results
Inhibitor Indication Trial Overall Response Rate (ORR) Key Adverse Events
This compound Relapsed Follicular LymphomaPhase 2 (Study 101-09)54%[17]Diarrhea/colitis, pneumonitis, transaminitis, infections
Relapsed CLL (with Rituximab)Phase 3 (Study 312-0116)81%[17]Diarrhea/colitis, pneumonitis, transaminitis, infections
Zandelisib Relapsed/Refractory Follicular LymphomaPhase 2 (TIDAL)70.3%[4]Diarrhea, colitis, rash, transaminitis, lung infections
Parsaclisib Relapsed/Refractory Follicular LymphomaPhase 2 (CITADEL-203)77.8%Diarrhea, colitis, rash, neutropenia
Relapsed/Refractory Marginal Zone LymphomaPhase 2 (CITADEL-204)58.3%Diarrhea, colitis, rash, neutropenia
Relapsed/Refractory Mantle Cell LymphomaPhase 2 (CITADEL-205)58.3% (BTK-naive)Diarrhea, colitis, rash, neutropenia
Seletalisib Primary Sjögren's SyndromePhase 2 (NCT02610543)Trend towards improvement (underpowered)[7]Diarrhea, serious adverse events[7]
Activated PI3Kδ SyndromePhase 1b/ExtensionClinical and immunological improvementsHepatic enzyme increase, colitis, stomatitis

Conclusion and Future Directions

The journey of selective PI3Kδ inhibitors has been one of both significant promise and notable challenges. The high response rates observed in various B-cell malignancies validate PI3Kδ as a critical therapeutic target. However, the on-target, immune-mediated toxicities have posed a substantial hurdle to their broad clinical application. The development of intermittent dosing schedules, as explored with zandelisib, represents a rational approach to mitigate these adverse events by allowing for the recovery of regulatory T-cell function.

Future efforts in this field will likely focus on several key areas:

  • Novel Dosing Strategies: Further optimization of intermittent dosing schedules and the exploration of lower, more immunomodulatory doses.

  • Combination Therapies: Rational combinations with other targeted agents or immunotherapies to enhance efficacy and potentially reduce the required dose of the PI3Kδ inhibitor.

  • Next-Generation Inhibitors: The design of novel PI3Kδ inhibitors with improved selectivity profiles or different pharmacokinetic properties that may translate to a better safety profile.

  • Biomarker Development: Identification of predictive biomarkers to select patients most likely to benefit and those at higher risk of toxicity.

The story of selective PI3Kδ inhibitors underscores the complexity of targeting pathways that are integral to both cancer cell survival and normal immune function. Continued research and innovative clinical trial designs will be essential to fully realize the therapeutic potential of this important class of drugs.

References

Idelalisib's Impact on the B-cell Receptor (BCR) Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The B-cell Receptor Signaling Cascade - A Critical Pathway in B-cell Malignancies

The B-cell receptor (BCR) is a critical transmembrane protein complex on the surface of B-lymphocytes that plays a pivotal role in their development, survival, and activation.[1] Upon antigen binding, the BCR initiates a complex and tightly regulated signaling cascade that dictates the cell's fate.[1] In malignant B-cells, this pathway is often constitutively active, driving uncontrolled proliferation and survival.[2][3] This aberrant signaling makes the BCR cascade a prime therapeutic target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).[2][4]

A key mediator in this pathway is Phosphoinositide 3-kinase (PI3K), a family of lipid kinases that regulate diverse cellular processes such as cell growth, proliferation, differentiation, motility, and survival. The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[3] Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ.[3] The p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and is essential for B-cell signaling.[5] Its central role in the BCR pathway has made it a highly attractive target for therapeutic intervention.[3]

Idelalisib: A Potent and Selective PI3Kδ Inhibitor

This compound (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for the PI3Kδ isoform.[2][6] This selectivity is crucial for its therapeutic window, minimizing off-target effects associated with pan-PI3K inhibitors.[7]

Mechanism of Action: Competitive and Reversible Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[2] This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway.[1][8] Kinetic studies have demonstrated that this compound is a reversible inhibitor, meaning its binding to the enzyme is not permanent.[9]

Quantitative Data: Potency and Selectivity of this compound

The potency and selectivity of this compound have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its preferential inhibition of PI3Kδ over other Class I isoforms.

PI3K IsoformIC50 (nM)[2][9][10]Fold Selectivity vs. PI3Kδ[9]
PI3Kδ 2.5 - 191
PI3Kγ 89 - 2,100110
PI3Kβ 565 - 4,000210
PI3Kα 820 - 8,600453

In cellular assays, this compound demonstrates potent inhibition of BCR-dependent processes.

Cellular AssayEC50 (nM)[2]
B-cell Proliferation (BCR crosslinking) 6
Basophil Activation (anti-FcεR1) 8.9

Impact on the BCR Signaling Cascade: A Step-by-Step Disruption

This compound's inhibition of PI3Kδ sets off a chain reaction, disrupting the downstream signaling cascade at multiple crucial points.

Inhibition of PIP3 Production

The primary and most immediate effect of this compound is the blockade of PIP3 production.[8] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, initiating the downstream signaling events.[2]

Downregulation of Key Downstream Effectors

The reduction in PIP3 levels prevents the recruitment and activation of several key signaling proteins, most notably:

  • Akt (Protein Kinase B): Akt is a central node in the PI3K pathway, promoting cell survival and proliferation.[11] this compound treatment leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its activity.[2][7]

  • Bruton's Tyrosine Kinase (BTK): BTK is another critical enzyme in the BCR pathway that is activated downstream of PI3K.[8] Inhibition of PI3Kδ by this compound indirectly attenuates BTK activation.[8]

  • Phospholipase C gamma 2 (PLCγ2): PLCγ2 is activated by BTK and is responsible for the generation of second messengers that lead to calcium mobilization and activation of Protein Kinase C (PKC).[2]

  • Mammalian Target of Rapamycin (mTOR): The mTOR pathway, a key regulator of cell growth and metabolism, is also downstream of Akt and is consequently inhibited by this compound.[2]

Attenuation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is also impacted by this compound.[2] By inhibiting the upstream signaling components, this compound leads to a reduction in NF-κB activation.[12]

BCR_Signaling_and_Idelalisib_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3Kdelta PI3Kδ LYN_SYK->PI3Kdelta PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 ATP BTK BTK PIP3->BTK AKT AKT PIP3->AKT PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation NFkB->Survival This compound This compound This compound->PI3Kdelta Inhibition

Caption: this compound inhibits PI3Kδ, blocking PIP3 production and downstream signaling.

Cellular Consequences of BCR Signaling Inhibition by this compound

The disruption of the BCR signaling cascade by this compound translates into several key cellular outcomes that contribute to its anti-cancer activity.

  • Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt and NF-κB, this compound induces programmed cell death (apoptosis) in malignant B-cells.[13][14]

  • Inhibition of Proliferation: The blockade of the PI3K/Akt/mTOR pathway leads to cell cycle arrest and a reduction in B-cell proliferation.[13][15]

  • Disruption of B-cell Trafficking and Homing: this compound inhibits signaling from chemokine receptors, such as CXCR4 and CXCR5, which are crucial for the migration and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow.[13][16] This leads to the mobilization of malignant B-cells from these tissues into the peripheral blood, a phenomenon observed clinically as transient lymphocytosis.[3]

  • Abrogation of Microenvironment Support: this compound disrupts the supportive interactions between malignant B-cells and the tumor microenvironment, including stromal cells and nurse-like cells, further contributing to apoptosis and reduced proliferation.[12][14]

Experimental Protocols: Key Assays for Characterizing this compound's Activity

The following section outlines the methodologies for key experiments used to elucidate the impact of this compound on the BCR signaling cascade.

PI3Kδ Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of this compound against PI3Kδ.

  • Principle: A competitive binding assay where this compound competes with a fluorescently labeled ATP analog for binding to the PI3Kδ enzyme. The binding is detected using HTRF technology.

  • Methodology:

    • Recombinant PI3Kδ enzyme is incubated with varying concentrations of this compound.

    • A biotinylated PIP2 substrate and a fluorescently labeled ATP analog (tracer) are added.

    • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-XL665 are added to detect the enzyme and the phosphorylated product, respectively.

    • The reaction is incubated to allow for kinase reaction and binding.

    • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the kinase by this compound.

    • IC50 values are calculated from the dose-response curves.

HTRF_Assay_Workflow Start Start Incubate_this compound Incubate PI3Kδ with varying concentrations of this compound Start->Incubate_this compound Add_Substrates Add biotinylated PIP2 and fluorescent ATP analog Incubate_this compound->Add_Substrates Add_Detection_Reagents Add Eu-cryptate antibody and Streptavidin-XL665 Add_Substrates->Add_Detection_Reagents Incubate_Reaction Incubate for kinase reaction Add_Detection_Reagents->Incubate_Reaction Read_HTRF Read HTRF signal Incubate_Reaction->Read_HTRF Calculate_IC50 Calculate IC50 Read_HTRF->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining this compound's in vitro kinase inhibition potency using an HTRF assay.

Western Blot Analysis of Phosphorylated Akt (p-Akt)

This technique is used to assess the phosphorylation status of Akt, a key downstream effector of PI3Kδ.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

  • Methodology:

    • Culture B-cell lines or primary patient cells and treat with this compound at various concentrations and time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473 or Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

  • Methodology:

    • Plate B-cells in an opaque-walled multi-well plate.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.

Chemotaxis Assay (Transwell Migration Assay)

This assay evaluates the effect of this compound on the migration of B-cells towards a chemoattractant.

  • Principle: B-cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (e.g., CXCL12 or CXCL13) is placed in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber is quantified.

  • Methodology:

    • Pre-treat B-cells with this compound or a vehicle control.

    • Add a solution containing a chemoattractant (e.g., CXCL12) to the lower wells of a multi-well plate.

    • Place Transwell inserts with a porous membrane into the wells.

    • Add the pre-treated B-cells to the upper chamber of the inserts.

    • Incubate the plate to allow for cell migration.

    • Remove the inserts and quantify the number of migrated cells in the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability assay).

Intracellular Calcium Mobilization Assay

This assay measures the changes in intracellular calcium concentration following BCR stimulation.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Upon BCR stimulation, intracellular calcium levels rise, leading to a change in the fluorescence of the dye, which can be measured using flow cytometry or fluorescence microscopy.

  • Methodology:

    • Load B-cells with a calcium-sensitive dye.

    • Pre-treat the cells with this compound or a vehicle control.

    • Establish a baseline fluorescence reading.

    • Stimulate the BCR using an anti-IgM antibody.

    • Continuously measure the fluorescence over time to monitor the change in intracellular calcium concentration.

Clinical Significance and Therapeutic Applications

The profound impact of this compound on the BCR signaling cascade has translated into significant clinical efficacy. This compound, in combination with rituximab, is approved for the treatment of relapsed CLL and as a monotherapy for relapsed FL and SLL in patients who have received at least two prior systemic therapies.[2][17] Clinical trials have demonstrated high overall response rates and durable responses in these patient populations.[4][18]

Conclusion

This compound represents a paradigm shift in the treatment of certain B-cell malignancies. Its high selectivity and potent inhibition of PI3Kδ effectively dismantle the aberrant BCR signaling that drives these cancers. By blocking the production of PIP3 and inhibiting key downstream effectors like Akt, this compound induces apoptosis, curtails proliferation, and disrupts the supportive tumor microenvironment. The comprehensive understanding of its mechanism of action, supported by robust quantitative data and detailed experimental validation, provides a strong foundation for its continued clinical use and the development of next-generation PI3Kδ inhibitors. This technical guide serves as a resource for researchers and clinicians to further explore and leverage the therapeutic potential of targeting the BCR signaling cascade in B-cell cancers.

References

Idelalisib: An In-depth Analysis of Molecular Targets Beyond PI3K-delta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions of Idelalisib beyond its primary target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While highly selective, the clinical profile of this compound is shaped by a complex interplay of on-target effects in non-malignant cells and potential resistance mechanisms involving other signaling molecules. This document summarizes the quantitative data on this compound's selectivity, explores the emerging role of PI3Kβ in resistance, details the mechanism of immune-mediated toxicities through its impact on regulatory T cells (Tregs), and provides detailed protocols for key experimental assays.

Quantitative Analysis of this compound's Kinase Selectivity

This compound is a potent and highly selective inhibitor of PI3Kδ. Its selectivity has been quantified in various assays, demonstrating significantly lower potency against other Class I PI3K isoforms and a wide range of other kinases.[1]

TargetAssay TypeIC50 (nM)Selectivity vs. PI3KδReference
PI3Kδ Cell-free2.5 -[2]
PI3KαCell-free8600~3440-fold[1]
PI3KβCell-free4000~1600-fold[1]
PI3KγCell-free2100~840-fold[1]
Other KinasesBroad Kinase Panel (401 kinases)No significant activity at 10 nMHigh[3]
Other KinasesBroad Kinase PanelNo significant binding or inhibition at 10,000 nMHigh[1]

Signaling Pathways and Off-Target Considerations

While direct off-target kinase inhibition by this compound is minimal, its broader molecular impact manifests in two significant ways: the development of resistance through alternative signaling pathways and on-target, off-tumor effects leading to immune-mediated toxicities.

PI3Kβ Signaling in Acquired Resistance to this compound

Prolonged treatment with this compound can lead to the development of resistance in some B-cell malignancies. One identified mechanism is the upregulation of PI3Kβ signaling, which can compensate for the inhibition of PI3Kδ and lead to the reactivation of the pro-survival AKT pathway.[4] This positions PI3Kβ as a critical secondary molecular target to consider in the context of long-term this compound therapy and for the development of next-generation PI3K inhibitors.

Below is a diagram illustrating the proposed mechanism of resistance involving PI3Kβ.

PI3K_Resistance cluster_membrane Cell Membrane BCR BCR CD19 CD19 BCR->CD19 activates BCAP BCAP CD19->BCAP recruits PI3Kd PI3Kd BCAP->PI3Kd recruits PI3Kb PI3Kb BCAP->PI3Kb recruits (upregulated in resistance) PIP3 PIP3 PI3Kd->PIP3 phosphorylates PI3Kb->PIP3 phosphorylates AKT AKT PIP3->AKT activates PIP2 PIP2 pAKT pAKT AKT->pAKT Proliferation Proliferation pAKT->Proliferation promotes This compound This compound This compound->PI3Kd inhibits

Caption: PI3Kβ-mediated resistance to this compound.

Immune-Mediated Toxicities: The Role of Regulatory T cells (Tregs)

A significant aspect of this compound's molecular effects beyond its anti-tumor activity is the induction of immune-mediated toxicities, such as hepatotoxicity, colitis, and pneumonitis.[5][6] These are not considered classical off-target effects but rather an "on-target, off-tumor" phenomenon. PI3Kδ is crucial for the function and maintenance of regulatory T cells (Tregs), a subset of T cells that suppress autoimmune reactions.[3] By inhibiting PI3Kδ in Tregs, this compound impairs their suppressive function, leading to a break in immune tolerance and subsequent inflammatory responses in various tissues.[3] This makes Treg function a critical "molecular target" to consider for understanding and managing this compound's adverse event profile.

The following diagram illustrates the impact of this compound on Treg function.

Treg_Toxicity cluster_Treg Regulatory T cell (Treg) cluster_Teff Effector T cell (Teff) TCR TCR PI3Kd_Treg PI3Kδ TCR->PI3Kd_Treg activates AKT_Treg AKT PI3Kd_Treg->AKT_Treg Suppressive_Function Suppressive Function AKT_Treg->Suppressive_Function maintains Teff Teff Suppressive_Function->Teff inhibits Activation Activation & Proliferation Teff->Activation Autoimmunity Autoimmune Toxicity Activation->Autoimmunity leads to Idelalisib_Treg This compound Idelalisib_Treg->PI3Kd_Treg inhibits

Caption: Mechanism of this compound-induced Treg dysfunction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for key assays used to characterize the molecular targets of this compound.

KINOMEscan™ Kinase Inhibition Assay

This assay is used to determine the binding affinity of a compound to a large panel of kinases, providing a broad overview of its selectivity.

Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to beads that are coated with an immobilized, active-site directed ligand for that kinase. The amount of kinase that binds to the beads is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the beads, resulting in a lower qPCR signal.[7]

Protocol:

  • Kinase and Compound Preparation: Kinases are tagged with a unique DNA identifier. The test compound (this compound) is prepared at a specified concentration (e.g., 10 µM) in DMSO.

  • Binding Reaction: The tagged kinase, the test compound, and streptavidin-coated magnetic beads with a biotinylated small molecule ligand are combined in a binding buffer.

  • Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.

  • Washing: The beads are washed to remove unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR with primers specific for the DNA tag. The results are typically expressed as a percentage of the DMSO control.

The workflow for the KINOMEscan™ assay is depicted below.

KINOMEscan_Workflow Start Start Prep Prepare Kinase-DNA and Compound Start->Prep Bind Incubate Kinase, Compound, & Beads Prep->Bind Wash Wash Beads Bind->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify by qPCR Elute->qPCR Analyze Analyze Data (% of Control) qPCR->Analyze End End Analyze->End

Caption: KINOMEscan™ experimental workflow.

Human Phospho-Kinase Antibody Array

This array allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases in cell lysates, providing a snapshot of the activation state of various signaling pathways.

Principle: Capture antibodies specific for different kinases are spotted in duplicate on a nitrocellulose membrane. A cell lysate is incubated with the membrane, and the captured kinases are detected using a cocktail of biotinylated antibodies that recognize specific phosphorylation sites. The signal is then visualized using streptavidin-HRP and chemiluminescence.[8]

Protocol:

  • Cell Lysis: Cells of interest are lysed to extract total protein. Protein concentration is determined.

  • Array Blocking: The antibody array membranes are blocked to prevent non-specific binding.

  • Incubation with Lysate: The membranes are incubated with the cell lysate overnight at 4°C on a rocking platform.

  • Washing: The arrays are washed to remove unbound proteins.

  • Incubation with Detection Antibodies: The membranes are incubated with a cocktail of biotinylated phospho-site specific detection antibodies for 2 hours at room temperature.

  • Incubation with Streptavidin-HRP: After another wash step, the membranes are incubated with streptavidin-conjugated horseradish peroxidase (HRP) for 30 minutes.

  • Signal Detection: Following a final wash, a chemiluminescent substrate is added to the membranes, and the signal is detected using an X-ray film or a digital imaging system.

The following diagram outlines the workflow for a phospho-kinase antibody array.

PhosphoKinase_Array_Workflow Start Start Lysis Cell Lysis & Protein Quantification Start->Lysis Blocking Block Array Membrane Lysis->Blocking Incubate_Lysate Incubate with Cell Lysate Blocking->Incubate_Lysate Wash1 Wash Incubate_Lysate->Wash1 Incubate_Detection_Ab Incubate with Biotinylated Detection Antibodies Wash1->Incubate_Detection_Ab Wash2 Wash Incubate_Detection_Ab->Wash2 Incubate_Strep_HRP Incubate with Streptavidin-HRP Wash2->Incubate_Strep_HRP Wash3 Wash Incubate_Strep_HRP->Wash3 Detect Add Chemiluminescent Substrate & Detect Signal Wash3->Detect End End Detect->End

Caption: Phospho-Kinase Antibody Array workflow.

PI3-Kinase HTRF Assay

This is a high-throughput, homogeneous assay used to measure the activity of PI3-kinases and the potency of their inhibitors.

Principle: The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF). A GST-tagged PH domain that specifically binds to PIP3 is complexed with a Europium-labeled anti-GST antibody. A biotinylated form of PIP3 is also present, which binds to streptavidin-conjugated allophycocyanin (APC). In the absence of PIP3 produced by the kinase reaction, these components form a FRET pair, generating a signal. When the kinase is active and produces PIP3, it competes with the biotinylated PIP3 for binding to the PH domain, disrupting the FRET complex and causing a decrease in the HTRF signal.[9][10]

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound (this compound) or DMSO control.

  • Kinase and Substrate Addition: Add a solution containing the PI3-kinase and its substrate, PIP2.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Stop Reaction: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase activity.

  • Detection: Add the HTRF detection reagents (Europium-anti-GST, GST-PH domain, Biotin-PIP3, and Streptavidin-APC).

  • Incubation: Incubate for 1 hour at room temperature to allow the detection complex to form.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths. The ratio of these signals is used to determine the amount of PIP3 produced.

The logical flow of the PI3K HTRF assay is shown below.

PI3K_HTRF_Workflow Start Start Setup Add Compound/DMSO to Plate Start->Setup Add_Enzyme_Substrate Add PI3-Kinase & PIP2 Setup->Add_Enzyme_Substrate Add_ATP Add ATP to Start Reaction Add_Enzyme_Substrate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Stop_Reaction Add Stop Solution (EDTA) Incubate_Reaction->Stop_Reaction Add_Detection Add HTRF Detection Reagents Stop_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read Read HTRF Signal Incubate_Detection->Read End End Read->End

Caption: PI3-Kinase HTRF assay workflow.

References

The In Vivo Efficacy of Idelalisib in Hematological Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Idelalisib, a first-in-class selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), in the context of hematological malignancies. This compound has been a significant addition to the therapeutic landscape for certain B-cell cancers, and this document details its mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets PI3Kδ, an isoform of PI3K predominantly expressed in hematopoietic cells.[1][2] In many B-cell leukemias and lymphomas, the PI3Kδ signaling pathway is hyperactivated, playing a crucial role in the proliferation, survival, differentiation, and trafficking of malignant cells.[2][3][4]

The B-cell receptor (BCR) is a primary activator of the PI3Kδ pathway.[3] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT.[3] The activation of AKT and other downstream effectors promotes cell survival, growth, and proliferation.[5]

By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade.[1][6] This leads to the abrogation of AKT phosphorylation and the induction of apoptosis in malignant B-cells.[1][4][7] Furthermore, this compound disrupts the interaction between cancer cells and their protective microenvironment by inhibiting signaling from CXCR4 and CXCR5 receptors, which are essential for the homing and trafficking of B-cells to lymph nodes and bone marrow.[1][8] This disruption mobilizes malignant cells from lymphoid tissues into the peripheral blood, a phenomenon often observed as transient lymphocytosis early in treatment.[8][9]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation CXCR4_5 CXCR4 / CXCR5 CXCR4_5->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Downstream Cell Proliferation, Survival, Homing AKT->Downstream mTOR->Downstream This compound This compound This compound->PI3K_delta Apoptosis Apoptosis This compound->Apoptosis Induces Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization ArmA Treatment Arm A (this compound + Rituximab) Randomization->ArmA ArmB Treatment Arm B (Placebo + Rituximab) Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment FollowUp Follow-Up (Efficacy & Safety Assessment) Treatment->FollowUp Progression Disease Progression or Unacceptable Toxicity? FollowUp->Progression Analysis Data Analysis (PFS, OS, ORR) FollowUp->Analysis Progression->Treatment No OffStudy Off Study Progression->OffStudy Yes Logical_Relationship cluster_cellular Cellular Effects cluster_clinical Clinical Outcomes This compound This compound PI3K_Inhibition Selective Inhibition of PI3Kδ Signal_Block Blockade of BCR & CXCR4/5 Signaling PI3K_Inhibition->Signal_Block AKT_Block Reduced AKT Phosphorylation PI3K_Inhibition->AKT_Block Inhibit_Homing Inhibition of Adhesion, Chemotaxis & Homing Signal_Block->Inhibit_Homing Apoptosis Induction of Apoptosis AKT_Block->Apoptosis Inhibit_Proliferation Inhibition of Proliferation & Survival AKT_Block->Inhibit_Proliferation Reduction Tumor Burden Reduction (Nodal Response) Apoptosis->Reduction Inhibit_Proliferation->Reduction Mobilization Lymphocyte Mobilization (Lymphocytosis) Inhibit_Homing->Mobilization Mobilization->Reduction PFS Improved PFS & OS Reduction->PFS Idelalisisb Idelalisisb Idelalisisb->PI3K_Inhibition

References

Methodological & Application

Application Notes and Protocols: Idelalisib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is a hallmark of many malignancies, particularly B-cell cancers.[3][4] this compound exerts its therapeutic effect by blocking the PI3Kδ-mediated signaling, which leads to the inhibition of malignant B-cell proliferation and the induction of apoptosis.[1][2][5] This application note provides detailed protocols for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound using two common colorimetric and luminescent assays: MTT and CellTiter-Glo®.

Signaling Pathway

This compound selectively targets the p110δ isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. Activation of this pathway is often initiated by B-cell receptor (BCR) signaling.[2] By inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, leading to a decrease in cell proliferation and survival, and the induction of caspase-dependent apoptosis.[5][6]

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta activates PIP3 PIP3 PI3Kdelta->PIP3 phosphorylates This compound This compound This compound->PI3Kdelta inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR pathway.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)
HCT116Colon CancerNot Specified~5
PUMA-KD HCT116Colon CancerNot Specified>20

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocols

This section provides detailed methodologies for determining the in vitro cell viability of cancer cell lines treated with this compound using the MTT and CellTiter-Glo® assays.

Experimental Workflow

The general workflow for assessing cell viability involves cell seeding, treatment with a range of this compound concentrations, incubation, addition of the viability reagent, and signal detection.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add MTT or CellTiter-Glo Reagent incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 measure_signal Measure absorbance (MTT) or luminescence (CellTiter-Glo) incubate3->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Establishing an Idelalisib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2] Despite its clinical efficacy, acquired resistance to this compound is a significant challenge, limiting its long-term therapeutic benefit.[4][5] Understanding the mechanisms of resistance is crucial for the development of novel therapeutic strategies to overcome it.

This document provides a detailed guide for establishing and characterizing an this compound-resistant cell line model in the laboratory. Such models are invaluable tools for investigating the molecular mechanisms underlying drug resistance and for the preclinical evaluation of new therapeutic agents and combination strategies.[6][7] The primary method for generating a drug-resistant cell line involves the continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over an extended period.[6][8]

Signaling Pathways and Mechanisms of Resistance

This compound specifically targets the p110δ catalytic subunit of PI3K, which is predominantly expressed in hematopoietic cells.[1][9] Inhibition of PI3Kδ disrupts downstream signaling cascades, including the AKT and mTOR pathways, leading to reduced cell proliferation, survival, and trafficking of malignant B-cells.[1][9][10]

Resistance to this compound can emerge through various mechanisms, often involving the activation of bypass signaling pathways that compensate for the inhibition of PI3Kδ.[5][9][11] Common mechanisms include:

  • Upregulation of other PI3K isoforms: Increased expression or activity of PI3Kα or PI3Kβ can sustain downstream signaling.[9]

  • Activation of the MAPK/ERK pathway: This parallel pathway can promote cell survival and proliferation independently of PI3K signaling.[9][12]

  • Mutations in PI3K pathway components: While less common for this compound compared to other targeted therapies, mutations in genes such as PIK3CA (encoding the p110α subunit) have been reported in resistant cell lines.[13]

  • Upregulation of receptor tyrosine kinases: Increased signaling through receptors like the Insulin-like Growth Factor 1 Receptor (IGF1R) can drive resistance.[12]

  • Activation of other survival pathways: Pathways such as the WNT signaling pathway have also been implicated in this compound resistance.[13]

Experimental Workflow

The overall workflow for establishing and characterizing an this compound-resistant cell line is depicted below.

G cluster_0 Phase 1: Development of Resistant Line cluster_1 Phase 2: Characterization of Resistance A Parental Cell Line Selection B Determine this compound IC50 A->B C Continuous Exposure to Increasing this compound Concentrations B->C D Establish Stable Resistant Cell Line C->D E Confirm Resistance (IC50 Shift) D->E F Cell Viability & Proliferation Assays E->F G Investigate Resistance Mechanisms E->G H Western Blotting (Signaling Pathways) G->H I Molecular Profiling (Optional) G->I

Figure 1: Experimental workflow for establishing an this compound-resistant cell line.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
Cell LineDrugIC50 (μM)Fold Resistance
Parental LineThis compound0.51
Resistant LineThis compound10.020
Parental LineDuvelisib0.81
Resistant LineDuvelisib12.015
Parental LineDoxorubicin0.11
Resistant LineDoxorubicin0.121.2
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
ProteinParental Line (Relative Expression)Resistant Line (Relative Expression)Pathway
p-AKT (Ser473)1.02.5PI3K/AKT
Total AKT1.01.1PI3K/AKT
p-ERK1/21.03.0MAPK/ERK
Total ERK1/21.01.2MAPK/ERK
PI3Kδ1.00.9PI3K/AKT
PI3Kα1.02.8PI3K/AKT

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes the generation of an this compound-resistant cell line using a stepwise, intermittent drug exposure method.[6]

Materials:

  • Parental B-cell malignancy cell line (e.g., TMD8, WSU-FSCCL)[4][13]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and consumables

  • CO2 incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (DMSO) for vehicle control

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of this compound:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Drug Exposure:

    • Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.

    • Simultaneously, culture a parallel flask of parental cells with the equivalent concentration of DMSO as a vehicle control.

  • Monitor and Passage Cells:

    • Monitor the cells daily. Initially, a significant amount of cell death is expected.

    • When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Stepwise Increase in Drug Concentration:

    • Once the cells are proliferating steadily at the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold.[6]

    • Repeat the monitoring and passaging process. If significant cell death occurs, reduce the fold-increase in concentration.[6]

  • Repeat and Establish Resistance:

    • Continue this process of stepwise concentration increases for several months. The goal is to achieve a resistant cell line that can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[6]

  • Cryopreserve at Intervals:

    • At each successful step of increased drug concentration, cryopreserve vials of the cells. This is crucial as it allows you to return to a previous stage if the cells at a higher concentration die off.[6]

  • Establish a Stable Resistant Line:

    • Once the desired level of resistance is achieved, maintain the resistant cell line in a culture medium containing a constant, high concentration of this compound (e.g., the final concentration used for selection) to ensure the stability of the resistant phenotype.

  • Verify Resistance:

    • After establishing the resistant line, confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines with a range of this compound concentrations.

Protocol 2: Cell Viability Assay (MTT Assay for Suspension Cells)

This protocol is adapted for suspension cells to determine cell viability and drug sensitivity.[14][15]

Materials:

  • Parental and this compound-resistant cells

  • 96-well microplates

  • Complete culture medium (phenol red-free medium is recommended to reduce background)[15]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO) and medium-only blanks.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Addition of MTT Reagent:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blotting for PI3K/AKT and MAPK/ERK Pathway Analysis

This protocol is for analyzing the activation status of key signaling proteins.[16][17][18]

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize to the loading control (e.g., β-actin).

Signaling Pathway Diagrams

G cluster_0 PI3Kδ Signaling Pathway BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta PIP3 PIP3 PI3Kdelta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kdelta AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3Kdelta inhibits

Figure 2: Simplified PI3Kδ signaling pathway and the action of this compound.

G cluster_0 Potential this compound Resistance Mechanisms cluster_1 Bypass Pathways PI3Kdelta_inhibited PI3Kδ (Inhibited) Proliferation Proliferation & Survival PI3Kalpha PI3Kα Upregulation PI3Kalpha->Proliferation MAPK MAPK/ERK Activation MAPK->Proliferation RTK RTK Upregulation (e.g., IGF1R) RTK->PI3Kalpha RTK->MAPK This compound This compound This compound->PI3Kdelta_inhibited

References

Application Note: Assessing Idelalisib-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor signaling pathway.[1] By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the AKT pathway, which plays a crucial role in promoting cell survival and proliferation in various B-cell malignancies.[2][3] This inhibition ultimately leads to the induction of apoptosis in cancer cells.[4] This application note provides a detailed protocol for assessing this compound-induced apoptosis in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.[6]

By analyzing the fluorescence of these two dyes using a flow cytometer, the cell population can be categorized into four quadrants:

  • Annexin V- / PI- (Lower Left): Viable cells

  • Annexin V+ / PI- (Lower Right): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left): Necrotic cells (rare)

Materials and Reagents

  • This compound (CAL-101)

  • Cancer cell line of interest (e.g., K562, HCT116)[7][8]

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate and Propidium Iodide)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

  • Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Seed the cells into 6-well plates at a density of 4 x 10^5 cells/well in 2 mL of complete medium.

  • Allow the cells to adhere overnight (for adherent cell lines).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50, 100 µM) for a specified time (e.g., 48 hours).[7] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

2. Cell Harvesting and Staining:

  • For adherent cells:

    • Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and combine them with the collected medium.

  • For suspension cells:

    • Collect the cells by centrifugation.

  • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer immediately after staining.

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the dose-dependent effects of this compound on apoptosis.

Table 1: Percentage of Apoptotic K562 Cells after 48-hour Treatment with this compound

This compound Concentration (µM)Percentage of Apoptotic Cells (Mean ± SD)
0 (Control)5.2 ± 1.1
2015.8 ± 2.3
5028.4 ± 3.5
10045.1 ± 4.2

Data is representative and based on findings from a study on K562 cells.[7]

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Idelalisib_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade This compound This compound PI3K_delta PI3Kδ This compound->PI3K_delta Inhibits PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to p_AKT p-AKT (Inactive) PI3K_delta->p_AKT Leads to dephosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activates Bad Bad AKT->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Idelalisib_Treatment 2. Treat with this compound Cell_Culture->Idelalisib_Treatment Cell_Harvesting 3. Harvest Cells Idelalisib_Treatment->Cell_Harvesting Staining 4. Stain with Annexin V and PI Cell_Harvesting->Staining Flow_Cytometry 5. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 6. Quantify Apoptotic Cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Determining the IC50 of Idelalisib in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Idelalisib in cancer cell lines. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various malignancies, particularly B-cell lymphomas and leukemias.[1][2] The protocols herein describe the use of common cell viability assays, such as the MTT and AlamarBlue™ assays, to generate dose-response curves and calculate the IC50 value of this compound. Furthermore, this document includes a summary of reported IC50 values in various cancer cell lines and visual representations of the targeted signaling pathway and experimental workflow.

Introduction

This compound (formerly CAL-101 or GS-1101) is an orally bioavailable small molecule inhibitor that selectively targets the p110δ isoform of PI3K.[3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, this pathway is constitutively active, promoting tumorigenesis.[5] By inhibiting PI3Kδ, this compound effectively blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in susceptible cancer cells.[6] The determination of the IC50 value is a fundamental step in the preclinical evaluation of anticancer agents, providing a quantitative measure of their potency.[7][8] This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%.[7][9]

This compound's Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[2] Upon activation by cell surface receptors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[10] Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.[4][10] By inhibiting PI3Kδ, this compound prevents the production of PIP3, thereby abrogating the entire downstream signaling cascade and ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival and proliferation.[6]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow Start Start: Select Cancer Cell Line CellCulture 1. Cell Culture (e.g., Lymphoma cells) Start->CellCulture CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding DrugTreatment 4. Drug Treatment (Incubate 48-72h) CellSeeding->DrugTreatment DrugPreparation 3. This compound Preparation (Serial Dilutions) DrugPreparation->DrugTreatment ViabilityAssay 5. Cell Viability Assay (MTT or AlamarBlue) DrugTreatment->ViabilityAssay DataAcquisition 6. Data Acquisition (Plate Reader) ViabilityAssay->DataAcquisition DataAnalysis 7. Data Analysis (Dose-Response Curve) DataAcquisition->DataAnalysis IC50 8. IC50 Calculation DataAnalysis->IC50 End End: Report IC50 IC50->End

References

Application Notes and Protocols for In Vivo Studies of Idelalisib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal models for evaluating the efficacy of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. The protocols detailed below are synthesized from preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments to assess the anti-tumor activity of this compound in relevant hematological malignancies.

Introduction

This compound (formerly CAL-101 or GS-1101) is a potent and selective inhibitor of PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[3] this compound has received regulatory approval for the treatment of certain B-cell cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][4] Preclinical in vivo studies using various animal models have been instrumental in establishing the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[2] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] By inhibiting the PI3K/AKT signaling cascade, this compound induces apoptosis in malignant B-cells and disrupts crucial microenvironmental survival signals.[3]

PI3K_Signaling_Pathway cluster_membrane cluster_cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

This compound's inhibition of the PI3K/AKT signaling pathway.

Animal Models for In Vivo Efficacy Studies

The most commonly employed animal models for studying this compound's efficacy are xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been utilized.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously or systemically injecting cultured human cancer cell lines into immunodeficient mice. These models are highly reproducible and are valuable for initial efficacy screening.

Cell LineCancer TypeMouse StrainKey Findings with PI3Kδ Inhibition
TMD8 Diffuse Large B-Cell Lymphoma (ABC subtype)CB17-SCID, NOD/SCIDSynergistic tumor growth inhibition when combined with a BTK inhibitor.[1] Treatment with a PI3Kδ inhibitor (GS-649443) initiated when tumors reached 200 mm³.[1]
NALM6 B-Cell Acute Lymphoblastic LeukemiaNot SpecifiedGS-649443, a close analog of this compound, increased survival and decreased CNS disease progression.[5]
Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.

Cancer TypeMouse StrainKey Findings with this compound
B-Cell Lymphomas (DLBCL, MCL, FL, etc.) NOD/SCIDThis compound, in combination with ibrutinib, significantly inhibited the growth of ibrutinib-resistant tumors.[3]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound using a xenograft model.

Experimental_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Cell Line Culture or PDX Preparation Animal_Acclimation 2. Animal Acclimation (e.g., SCID mice) Cell_Culture->Animal_Acclimation Tumor_Implantation 3. Tumor Cell/Tissue Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint 8. Study Endpoint (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint Analysis 9. Data Analysis & Pharmacodynamics Endpoint->Analysis

A typical workflow for an in vivo xenograft study.

Detailed Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for B-Cell Lymphoma

This protocol is adapted from studies using the TMD8 cell line.[1]

Materials:

  • TMD8 (or other relevant B-cell lymphoma) cell line

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Female CB17-SCID or NOD/SCID mice (6-8 weeks old)

  • This compound or GS-649443

  • Vehicle for oral gavage (e.g., corn oil, 0.5% methylcellulose)

  • Gavage needles

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture TMD8 cells in RPMI-1640 medium until they reach the logarithmic growth phase.

    • On the day of injection, harvest the cells and wash them twice with sterile PBS.

    • Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of this compound or GS-649443 in the chosen vehicle at the desired concentration.

    • Administer the drug or vehicle to the respective groups via oral gavage. A typical dosing schedule is once or twice daily.

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-Akt or immunohistochemistry for proliferation markers like Ki67.

Protocol 2: Western Blotting for Phospho-Akt in Tumor Lysates

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize the tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 3: Immunohistochemistry for Ki67 in Tumor Tissue

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidases

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-Ki67

  • Biotinylated secondary antibody and streptavidin-HRP conjugate (or a polymer-based detection system)

  • DAB substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.

  • Staining:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate the sections with the primary anti-Ki67 antibody.

    • Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP).

    • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope and quantify the percentage of Ki67-positive cells to determine the proliferative index.

Conclusion

The in vivo animal models and accompanying protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. By utilizing these methods, researchers can gain valuable insights into the anti-tumor activity and mechanisms of action of this important targeted therapy, thereby facilitating further drug development and clinical application.

References

Application Notes and Protocols: Utilizing Co-culture Systems to Investigate the Effects of Idelalisib on Stromal Interactions in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] The PI3K/AKT pathway is frequently hyperactivated in B-cell malignancies and plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Beyond its direct effects on malignant B-cells, this compound significantly impacts the tumor microenvironment, particularly the protective interactions between cancer cells and stromal cells.[1][5] Stromal cells within the bone marrow and lymph nodes provide a supportive niche for malignant B-cells, promoting their survival and contributing to drug resistance.[6][7]

This document provides detailed application notes and protocols for establishing and utilizing co-culture systems to study the effects of this compound on these critical stromal interactions. These in vitro models are invaluable tools for elucidating the mechanisms by which this compound disrupts the supportive tumor microenvironment and for evaluating its potential in combination with other therapeutic agents. The protocols outlined below will guide researchers in assessing key parameters such as cell viability, apoptosis, and cytokine secretion in a co-culture setting.

Key Signaling Pathways and Rationale for Co-culture Systems

This compound's primary mechanism of action involves the inhibition of PI3Kδ, which in turn downregulates the phosphorylation of AKT, a key downstream effector.[3][5] This disruption of the PI3K/AKT pathway ultimately leads to apoptosis in malignant B-cells.[1][5] Furthermore, this compound interferes with chemokine receptor signaling, specifically through CXCR4 and CXCR5, which are vital for the trafficking and homing of B-cells to lymphoid tissues where they interact with stromal cells.[1][2]

Co-culture systems are essential for modeling the complex interplay between malignant B-cells and their supportive stromal microenvironment.[6][8][9][10] These systems allow for the investigation of contact-dependent and -independent signaling, the exchange of soluble factors like cytokines and chemokines, and the overall impact of these interactions on drug efficacy.[5][6][7] By recreating a simplified version of the tumor microenvironment, researchers can gain valuable insights into how this compound modulates these protective signals and overcomes stroma-mediated drug resistance.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on B-cell Malignancy Cell Viability in Mono- and Co-culture

Treatment GroupConcentration (µM)Mono-culture Viability (%)Co-culture Viability (%)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 2: Apoptosis Induction by this compound in B-cell Malignancy Cells

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Mono-culture
Vehicle Control0
This compoundX
Co-culture
Vehicle Control0
This compoundX

Table 3: Modulation of Cytokine/Chemokine Secretion by this compound in Co-culture Supernatants

Cytokine/ChemokineVehicle Control (pg/mL)This compound (X µM) (pg/mL)Fold Change
CXCL12
IL-6
IL-10
TNF-α
CCL3
CCL4

Experimental Protocols

Protocol 1: Establishment of a B-cell Malignancy and Stromal Cell Co-culture System

This protocol describes the establishment of a direct contact co-culture system between a B-cell lymphoma cell line (e.g., A20) and a bone marrow stromal cell line (e.g., M2-10B4).

Materials:

  • B-cell lymphoma cell line (e.g., A20)

  • Bone marrow stromal cell line (e.g., M2-10B4)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Culture the B-cell lymphoma and stromal cell lines separately in their respective complete media under standard cell culture conditions (37°C, 5% CO2).

  • Seed the M2-10B4 stromal cells into 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency (typically 24 hours).

  • On the day of the co-culture setup, detach the A20 B-cell lymphoma cells and perform a cell count.

  • Remove the culture medium from the wells containing the adherent stromal cells.

  • Add the A20 cells on top of the stromal cell layer at a 10:1 ratio (A20:M2-10B4).

  • Add fresh complete RPMI-1640 medium to each well.

  • Incubate the co-culture plates at 37°C and 5% CO2.

Protocol 2: Treatment with this compound

Materials:

  • This compound (powder or stock solution)

  • DMSO (vehicle)

  • Established co-culture plates from Protocol 1

  • Mono-culture plates of B-cell lymphoma cells (for comparison)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations.

  • After 24 hours of establishing the co-culture, carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound or vehicle control.

  • Treat the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Treated co-culture and mono-culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][13]

Materials:

  • Treated co-culture and mono-culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Gently collect the suspension B-cell lymphoma cells from the co-culture plates.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Protocol 5: Analysis of Cytokine and Chemokine Secretion by ELISA

This protocol describes the quantification of specific cytokines and chemokines in the co-culture supernatant.[14][15][16]

Materials:

  • Supernatants collected from treated co-culture plates

  • Commercially available ELISA kits for the cytokines/chemokines of interest (e.g., CXCL12, IL-6, IL-10)

  • Microplate reader

Procedure:

  • At the end of the treatment period, collect the culture supernatants and centrifuge to remove any cells or debris.

  • Store the supernatants at -80°C until analysis.

  • Perform the ELISA according to the manufacturer's protocol for each specific cytokine/chemokine.

  • Measure the absorbance using a microplate reader and calculate the concentration of each analyte based on the standard curve.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K PI3Kδ BCR->PI3K CXCR4 CXCR4 CXCR4->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis Stromal Seed Stromal Cells (e.g., M2-10B4) Adhere Allow Adhesion (24h) Stromal->Adhere Add_B_cells Add B-cell Lymphoma Cells (e.g., A20) Adhere->Add_B_cells Add_this compound Add this compound or Vehicle Control Add_B_cells->Add_this compound Incubate Incubate (24-72h) Add_this compound->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Cytokines Cytokine Analysis (ELISA) Incubate->Cytokines Logical_Relationships cluster_this compound This compound cluster_effects Cellular & Microenvironmental Effects cluster_outcome Overall Outcome This compound This compound PI3K_inhibition PI3Kδ Inhibition This compound->PI3K_inhibition AKT_inhibition ↓ p-AKT PI3K_inhibition->AKT_inhibition Adhesion ↓ Adhesion to Stromal Cells PI3K_inhibition->Adhesion Chemokine ↓ Chemokine Secretion (e.g., CXCL12) PI3K_inhibition->Chemokine Apoptosis ↑ Apoptosis in Malignant B-cells AKT_inhibition->Apoptosis Disruption Disruption of Stromal Support & Overcoming Drug Resistance Apoptosis->Disruption Adhesion->Disruption Homing ↓ B-cell Homing & Trafficking Chemokine->Homing Homing->Disruption

References

Application Notes and Protocols for Synergistic Drug Combination Screening with Idelalisib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, which is a critical regulator of B-cell proliferation, survival, and trafficking.[1] Its targeted mechanism of action has made it a valuable therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[2] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, this compound is often evaluated in combination with other anti-cancer agents. This document provides detailed application notes and protocols for in vitro screening of synergistic drug combinations with this compound, focusing on experimental design, data acquisition, and analysis.

Principles of Synergistic Drug Combination Screening

The primary goal of combination screening is to identify drug pairs that exhibit synergy, meaning their combined effect is greater than the sum of their individual effects.[3] This can lead to improved therapeutic outcomes, reduced drug dosages, and potentially minimized side effects. A common method for quantifying synergy is the Combination Index (CI), based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]

Data Presentation: Quantitative Analysis of this compound Combinations

The following tables summarize hypothetical quantitative data from in vitro synergistic screening of this compound with the alkylating agent Bendamustine in a chronic lymphocytic leukemia (CLL) cell line.

Table 1: Single Agent 50% Inhibitory Concentrations (IC50) in CLL Cells

DrugIC50 (µM)
This compound13.3
Bendamustine25.0

Note: IC50 values can vary depending on the cell line and assay conditions.[1]

Table 2: Cell Viability of CLL Cells Treated with this compound and Bendamustine Combinations

This compound (µM)Bendamustine (µM)% Cell Viability
51045%
52030%
101035%
102020%

Table 3: Combination Index (CI) for this compound and Bendamustine

This compound (µM)Bendamustine (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
5100.550.78Synergy
5200.700.65Synergy
10100.650.72Synergy
10200.800.58Strong Synergy

CI values were calculated using the Chou-Talalay method.[3] Data is representative of synergistic interactions observed in preclinical studies.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_prep cluster_exp cluster_analysis cell_culture 1. Cell Culture (e.g., CLL cell line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep 2. Drug Preparation (this compound & Combo Agent) drug_treatment 4. Drug Treatment (Single agents & Combinations) drug_prep->drug_treatment cell_seeding->drug_treatment incubation 5. Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acq 7. Data Acquisition (Plate Reader) viability_assay->data_acq synergy_calc 8. Synergy Calculation (Combination Index) data_acq->synergy_calc cluster_inputs cluster_calc cluster_outputs dose_response_A Dose-Response Curve (Drug A - this compound) chou_talalay Chou-Talalay Method dose_response_A->chou_talalay dose_response_B Dose-Response Curve (Drug B - Combo Agent) dose_response_B->chou_talalay dose_response_AB Dose-Response Curve (Combination A+B) dose_response_AB->chou_talalay ci_value Combination Index (CI) Value chou_talalay->ci_value synergy Synergy (CI < 1) ci_value->synergy additivity Additivity (CI = 1) ci_value->additivity antagonism Antagonism (CI > 1) ci_value->antagonism

References

Application Note: In Vivo Bioluminescence Imaging to Monitor Idelalisib Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), an enzyme predominantly expressed in hematopoietic cells.[1][2] The PI3Kδ signaling pathway is critical for the proliferation, survival, and trafficking of B-lymphocytes and is often hyperactivated in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[3][4] this compound induces apoptosis in malignant B-cells and inhibits signaling from the B-cell receptor (BCR) and chemokine receptors, which are crucial for the homing of these cells to lymph nodes and bone marrow.[1][3][5]

Monitoring the efficacy of novel therapeutic agents like this compound in preclinical models is essential for drug development. In vivo bioluminescence imaging (BLI) is a highly sensitive, non-invasive optical technique that allows for the longitudinal monitoring of tumor growth and response to therapy in living animals.[6][7][8] By engineering tumor cells to express a luciferase enzyme, researchers can quantitatively track tumor burden by detecting photon emission following the administration of a luciferin substrate.[9] This application note provides a detailed protocol for using BLI to monitor the therapeutic response of B-cell malignancies to this compound in a xenograft mouse model.

Mechanism of Action: this compound and the PI3Kδ Pathway

The PI3Kδ pathway is a key driver of B-cell survival and proliferation.[3] Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival, proliferation, and growth by phosphorylating numerous substrates.[4][10] this compound selectively inhibits the p110δ catalytic subunit of PI3K, blocking the production of PIP3 and thereby inhibiting downstream AKT signaling, ultimately leading to apoptosis of malignant B-cells.[10]

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for establishing a luciferase-expressing B-cell lymphoma model and monitoring the response to this compound treatment using in vivo BLI.

Cell Line Preparation and Luciferase Labeling

The first step is to generate a B-cell malignancy cell line (e.g., Raji, TMD8) that stably expresses a luciferase reporter gene (e.g., firefly luciferase).[9]

  • Vector: Use a lentiviral vector carrying a promoter-driven luc gene. A strong constitutive promoter (e.g., EF1α or CMV) is recommended for stable, high-level expression.

  • Transfection/Transduction: Transduce the B-cell lymphoma cells with the luciferase-containing lentiviral vector.

  • Selection: Select for stably transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) included in the vector.

  • Validation: Confirm luciferase activity in vitro by adding D-luciferin to the cell culture and measuring luminescence with a plate reader. Select clones with high and stable light output for in vivo studies.

Animal Model and Tumor Implantation

Use immunocompromised mice (e.g., NSG or NOD/SCID) to prevent rejection of the human tumor cells.

  • Cell Preparation: Harvest the luciferase-expressing cancer cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free PBS and resuspend at a concentration of 5 x 10⁶ cells per 100 µL.

  • Implantation: Anesthetize the mice using isoflurane.[9] Inject 5 x 10⁶ cells intravenously (IV) via the tail vein to establish a disseminated lymphoma model, which is clinically relevant for evaluating this compound.[9]

  • Tumor Establishment: Allow 5-7 days for the tumor cells to engraft and begin proliferating before starting the treatment. Monitor animal well-being daily.

This compound Treatment Regimen

Once tumors are established (confirmed by an initial BLI scan), randomize the animals into treatment and control groups.

  • Randomization: Stratify mice into groups based on initial tumor burden (total photon flux) to ensure an equal distribution of tumor load at the start of the study.[11]

  • Vehicle Control Group: Administer the vehicle solution (e.g., PBS or as specified by the drug manufacturer) to the control group (n=5-10 mice) on the same schedule as the treatment group.

  • This compound Treatment Group: Administer this compound (e.g., 75 mg/kg, twice daily) via oral gavage (n=5-10 mice). The exact dose and schedule may need to be optimized based on the specific model and study goals.

  • Duration: Treat the animals for a predefined period (e.g., 21-28 days), with BLI performed at regular intervals.

In Vivo Bioluminescence Imaging and Data Analysis

Experimental_Workflow start Start prep_cells Prepare Luciferase-labeled B-cell Lymphoma Cells start->prep_cells implant Implant Cells into Immunocompromised Mice (IV) prep_cells->implant engraft Allow Tumor Engraftment (5-7 days) implant->engraft baseline_scan Baseline BLI Scan engraft->baseline_scan randomize Randomize Mice into Control & Treatment Groups baseline_scan->randomize treat Administer Vehicle or this compound (Daily for 21-28 days) randomize->treat imaging_loop Perform BLI Scans (e.g., Days 7, 14, 21, 28) treat->imaging_loop imaging_loop->treat Continue treatment analyze Quantify Photon Flux from Regions of Interest (ROI) imaging_loop->analyze For each timepoint data_vis Plot Tumor Burden vs. Time & Perform Statistical Analysis analyze->data_vis end End data_vis->end

Caption: Experimental workflow for monitoring this compound response with BLI.

  • Imaging System: Use an IVIS® imaging system or equivalent, equipped with a cryogenically cooled CCD camera for sensitive photon detection.[8]

  • Anesthesia: Anesthetize mice with 2-3% isoflurane in an induction chamber and maintain anesthesia during imaging using a nose cone delivery system.[9]

  • Substrate Injection: Inject D-luciferin potassium salt (e.g., 150 mg/kg body weight) intraperitoneally (IP).[8] IP administration is common due to its ease and rapid distribution.[12]

  • Image Acquisition: Wait for the optimal time for substrate biodistribution, typically 10-15 minutes post-injection, before imaging.[8][9] Acquire images from both dorsal and ventral positions. Use an auto-exposure setting to determine the optimal acquisition time, then keep this time consistent for all animals at a given timepoint.

  • Data Quantification: Use analysis software (e.g., Living Image®) to draw regions of interest (ROIs) around the bioluminescent signals or over the entire animal for disseminated disease.[9][11] The signal is typically quantified as total flux (photons/second) or average radiance (photons/sec/cm²/sr).[9]

Representative Results (Hypothetical Data)

The efficacy of this compound is determined by comparing the change in bioluminescent signal over time between the treated and control groups. A significant reduction or stabilization of the signal in the this compound group relative to the progressive increase in the control group indicates a positive treatment response.

TimepointControl Group (Avg. Radiance ± SD) [p/s/cm²/sr]This compound Group (Avg. Radiance ± SD) [p/s/cm²/sr]
Day 0 (Baseline) 1.5 x 10⁵ ± 0.3 x 10⁵1.6 x 10⁵ ± 0.4 x 10⁵
Day 7 8.2 x 10⁵ ± 1.1 x 10⁵2.1 x 10⁵ ± 0.5 x 10⁵
Day 14 4.5 x 10⁶ ± 0.9 x 10⁶2.5 x 10⁵ ± 0.6 x 10⁵
Day 21 2.1 x 10⁷ ± 0.5 x 10⁷3.0 x 10⁵ ± 0.8 x 10⁵
Day 28 9.8 x 10⁷ ± 2.2 x 10⁷4.5 x 10⁵ ± 1.1 x 10⁵

Note: Data are representative and for illustrative purposes only.

Troubleshooting and Considerations

  • Signal Consistency: The intensity of the bioluminescent signal can be affected by several factors, including the consistency of the luciferin injection, the timing of imaging post-injection, and the anesthetic used.[13] It is critical to standardize these parameters across all imaging sessions.

  • Treatment Resistance: An increase in bioluminescent signal after an initial response may indicate the development of treatment resistance. Several mechanisms of resistance to this compound have been identified, including mutations in other PI3K isoforms (e.g., PIK3CA) or the activation of compensatory signaling pathways such as SFK, WNT, or IGF1R.[14][15] Further molecular analysis of the resistant tumors would be warranted.

Resistance_Logic start Monitor BLI Signal During this compound Treatment response Signal Decreases or Remains Stable start->response Treatment Effective resistance Signal Increases After Initial Response start->resistance Potential Resistance investigate Investigate Resistance Mechanisms resistance->investigate pathways Analyze Tumors for: - PIK3CA/CB mutations - Upregulation of IGF1R - Activation of SFK/WNT pathways investigate->pathways

Caption: Logic for investigating potential this compound resistance.

Conclusion

In vivo bioluminescence imaging provides a powerful and quantitative method for assessing the efficacy of this compound in preclinical models of B-cell malignancies.[8] This non-invasive technique allows for longitudinal monitoring of tumor burden in the same animal, reducing animal usage and inter-animal variability.[12] The protocols and data presented here provide a framework for researchers to effectively utilize BLI to accelerate the development and evaluation of targeted therapies like this compound.

References

Troubleshooting & Optimization

Troubleshooting Idelalisib insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of Idelalisib during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in aqueous solutions.

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Question: I am trying to dissolve this compound powder directly into my phosphate-buffered saline (PBS) for a cell-based assay, but it's not dissolving. What am I doing wrong?

  • Answer: this compound has very low aqueous solubility (approximately 0.0255 mg/mL) and is practically insoluble in neutral pH buffers like PBS.[1] Direct dissolution in aqueous solutions is not recommended. It is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock in cell culture media.

  • Question: I've successfully dissolved this compound in DMSO to make a 10 mM stock solution. However, when I add it to my cell culture media, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out." The final concentration of the organic solvent (DMSO) in your aqueous medium may be too low to maintain the solubility of this compound. To avoid this, it is crucial to ensure that the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, and that the dilution is performed with vigorous mixing. For sensitive cell lines, it is advisable to perform a serial dilution of the stock solution.

Problem: I am observing inconsistent results in my in vitro experiments.

  • Question: My experimental results with this compound are not reproducible. Could this be related to its solubility?

  • Answer: Yes, inconsistent results can be a direct consequence of poor solubility and precipitation. If this compound is not fully dissolved in your assay medium, the actual concentration of the drug available to the cells will be lower and more variable than intended. It is essential to visually inspect your final working solutions for any signs of precipitation before adding them to your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2][3] It is soluble in DMSO at concentrations of ≥ 59.7 mg/mL.[2][4] For in vivo studies, various co-solvent systems are used.

Q2: How does pH affect the solubility of this compound?

A2: this compound's solubility is highly pH-dependent. It exhibits higher solubility in acidic conditions and is poorly soluble in neutral to basic conditions.[5][6]

  • At pH 2, the solubility is over 1 mg/mL.[5][6]

  • Between pH 5 and 7, the solubility is less than 0.1 mg/mL.[5][6]

Q3: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[7][8][9] For laboratory-scale experiments, the following can be considered:

  • Co-solvents: Using a mixture of solvents can improve solubility. For in vivo applications, formulations with PEG300, Tween-80, and saline are often used.[2]

  • Cyclodextrins: Complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase aqueous solubility. A common preparation involves dissolving this compound in a small amount of DMSO and then diluting it in an aqueous solution containing the cyclodextrin.[2]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (up to 6 months) or at -80°C for up to a year.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₁₈FN₇O[2]
Molecular Weight415.42 g/mol [2]
Water Solubility0.0255 mg/mL[1]
logP3.03[1]
pKa (Strongest Acidic)9.86[1]
pKa (Strongest Basic)4.27[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource
Water0.0255 mg/mL[1]
Aqueous Buffer (pH 5-7)<0.1 mg/mL[5][6]
Aqueous Buffer (pH 2)>1 mg/mL[5][6]
DMSO≥ 59.7 mg/mL (143.71 mM)[2][4]
EthanolInsoluble[3]

Table 3: Example Formulations for In Vivo Studies

Formulation ComponentsConcentrationNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLClear solution[2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear solution[2]
10% DMSO, 90% corn oil≥ 2.5 mg/mLClear solution[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.15 mg of this compound (based on a molecular weight of 415.42 g/mol ). b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution). d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. c. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. d. Mix thoroughly by gentle pipetting or vortexing immediately after adding the stock solution to the medium to prevent precipitation. e. Visually inspect the working solution for any signs of precipitation before use. The final DMSO concentration should be kept below 0.5%.

Visualizations

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Signaling Downstream Signaling (Proliferation, Survival, Trafficking) mTOR->Cell_Signaling Promotes

Caption: this compound inhibits the PI3Kδ signaling pathway.

Troubleshooting_Workflow Start Start: Dissolving this compound Aqueous Directly in aqueous buffer? Start->Aqueous DMSO_stock Prepare concentrated stock in DMSO Aqueous->DMSO_stock No Troubleshoot Troubleshooting Steps: - Lower final DMSO concentration - Use serial dilution - Add stock to vigorously stirred buffer - Consider co-solvents or cyclodextrins Aqueous->Troubleshoot Yes Dilute Dilute stock in aqueous buffer DMSO_stock->Dilute Precipitate Precipitate forms? Dilute->Precipitate Success Solution is ready for use Precipitate->Success No Precipitate->Troubleshoot Yes Troubleshoot->Dilute

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Idelalisib Off-Target Effects in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Idelalisib in primary cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in primary cell cultures.

Issue 1: Unexpectedly High Levels of T-Cell Death, Particularly in Regulatory T-Cell (Treg) Cultures.

  • Question: I am observing significant apoptosis in my primary T-cell cultures, especially in my Treg population, at this compound concentrations that should be selective for PI3Kδ. What could be the cause?

  • Answer: This is a known off-target effect of this compound. Regulatory T-cells (Tregs) are highly dependent on PI3Kδ signaling for their survival and function and are therefore more susceptible to this compound-induced apoptosis compared to conventional CD4+ and CD8+ effector T-cells.[1][2] This preferential targeting of Tregs can lead to a rapid decline in their viability in culture.

    • Troubleshooting Steps:

      • Confirm Cell Viability: Use a reliable method for assessing apoptosis, such as Annexin V/PI staining, to confirm that the observed cell loss is due to apoptosis.

      • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell culture. You may need to use a lower concentration than initially planned to maintain Treg viability.

      • Monitor T-Cell Subsets: Use flow cytometry to monitor the proportions of different T-cell subsets (e.g., CD4+, CD8+, and FoxP3+ Tregs) throughout your experiment. This will help you to quantify the differential effects of this compound on each population.

      • Consider Alternative PI3Kδ Inhibitors: If maintaining Treg viability is critical for your experimental question, you may consider exploring other PI3Kδ inhibitors that have been reported to have a lesser impact on Tregs.

Issue 2: Altered Cytokine Profiles and Effector Functions in T-Cell Co-cultures.

  • Question: My T-cell co-cultures treated with this compound are showing unexpected changes in cytokine secretion and reduced cytotoxic activity. Why is this happening?

  • Answer: this compound can have significant off-target effects on the effector functions of T-cells. While it may not always impact T-cell proliferation, it has been shown to reduce the secretion of key cytokines like IL-10, TNF, and IFN-γ, and to decrease T-cell-mediated cytotoxicity.[3]

    • Troubleshooting Steps:

      • Comprehensive Cytokine Analysis: Use a multiplex cytokine assay (e.g., Luminex or CBA) to get a broad overview of the changes in cytokine secretion in your cultures.

      • Functional Assays: Perform standard cytotoxicity assays (e.g., chromium release or granzyme B secretion assays) to directly measure the impact of this compound on the killing capacity of your effector T-cells.[3]

      • Evaluate Checkpoint Molecule Expression: this compound has been reported to decrease the expression of inhibitory checkpoint molecules like PD-1, CTLA-4, and LAG-3 on T-cells.[3] Assess the expression of these markers by flow cytometry, as this may provide insights into the altered T-cell phenotype.

      • Adjust Co-culture Ratios: If the goal is to study the effects on a target cell population in the presence of T-cells, you may need to adjust the effector-to-target cell ratio to compensate for the reduced T-cell functionality.

Issue 3: Unexpected Activation of NF-κB Signaling in Stromal Cells.

  • Question: I am co-culturing primary tumor cells with stromal cells and have observed an unexpected increase in NF-κB activity in the stromal cells following this compound treatment. Is this a known off-target effect?

  • Answer: Yes, this is a documented off-target effect. In co-cultures of chronic lymphocytic leukemia (CLL) cells and stromal cells, this compound has been shown to induce PKCβ expression and activate the canonical NF-κB pathway in the stromal cells.[4][5][6][7]

    • Troubleshooting Steps:

      • Confirm NF-κB Activation: Use techniques such as Western blotting for phosphorylated NF-κB subunits (e.g., p-p65) or an NF-κB reporter assay in your stromal cells to confirm this off-target effect.

      • Isolate Stromal Cell Effects: If possible, treat the stromal cells with this compound in the absence of the primary tumor cells to determine if the effect is direct or requires the presence of the cancer cells. The literature suggests that the effect is observed upon contact with CLL cells.[4][5]

      • Consider the Impact on the Microenvironment: Be aware that this off-target activation of stromal cells could influence the behavior of the primary cells in your co-culture system, potentially confounding your results.

      • Investigate Downstream Effects: Analyze the expression of NF-κB target genes in the stromal cells to understand the functional consequences of this off-target activation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in primary immune cell cultures?

A1: The most prominent off-target effects of this compound in primary immune cell cultures include:

  • Preferential inhibition and apoptosis of regulatory T-cells (Tregs). [1][2]

  • Alterations in T-cell effector functions , including reduced cytokine secretion (IL-10, TNF, IFN-γ) and decreased cytotoxicity.[3]

  • Reduction in the expression of inhibitory checkpoint molecules (PD-1, CTLA-4, LAG-3) on T-cells.[3]

  • In some contexts, a shift towards a Th17 phenotype in T-helper cells.[8]

  • Activation of the PKCβ/NF-κB pathway in stromal cells when co-cultured with certain cancer cells.[4][5][6][7]

Q2: How does the sensitivity to this compound differ between T-cell subsets?

A2: There is a clear hierarchy of sensitivity to this compound among human T-cell subsets. Regulatory T-cells (Tregs) are the most sensitive, followed by CD4+ effector T-cells, and then CD8+ effector T-cells, which are the least sensitive.[1][2]

Q3: Can this compound cause hepatotoxicity in primary hepatocyte cultures?

A3: While clinical data shows that this compound can cause hepatotoxicity, this is often considered to be an immune-mediated effect, possibly due to the depletion of Tregs.[9][10][11] Direct toxicity to hepatocytes in culture may be less pronounced, but it is advisable to perform dose-response studies to assess any direct cytotoxic effects on your primary hepatocyte cultures. The metabolism of this compound, primarily by aldehyde oxidase which is abundant in the liver, could also play a role in its effects on hepatocytes.[9]

Q4: What are some general recommendations for working with this compound in primary cell cultures?

A4:

  • Thoroughly review the literature for known effects of this compound on your specific primary cell type.

  • Perform dose-response experiments to determine the optimal concentration for your experimental system, as sensitivity can vary between cell types.

  • Include appropriate controls , such as vehicle-only (e.g., DMSO) treated cells.

  • Use multi-parametric readouts (e.g., flow cytometry, multiplex cytokine assays) to capture a comprehensive picture of the cellular response, including potential off-target effects.

  • Be mindful of the culture conditions , as factors like cell density and media composition can influence cellular responses to drug treatment.[12][13][14]

Quantitative Data Summary

Table 1: Differential Sensitivity of Human T-Cell Subsets to this compound-Mediated Inhibition of Proliferation.

T-Cell SubsetIC50 (µM)Reference(s)
Regulatory T-cells (Tregs)~0.5[1][2]
CD4+ Effector T-cells~2.0[1][2]
CD8+ Effector T-cells~6.5[1][2]

Experimental Protocols

Protocol 1: Assessment of T-Cell Proliferation by CFSE Dilution

This protocol describes a method to assess the impact of this compound on the proliferation of primary T-cells using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using your preferred method (e.g., magnetic bead-based negative selection).

  • CFSE Staining:

    • Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add your desired stimulation cocktail (e.g., anti-CD3/CD28 beads or soluble antibodies).

    • Add this compound at a range of concentrations to different wells. Include a vehicle control (DMSO).

    • Culture for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies for T-cell subset markers (e.g., anti-CD4, anti-CD8, anti-FoxP3) and a viability dye (e.g., 7-AAD or DAPI).

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population for each T-cell subset.

    • Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.

Protocol 2: Assessment of Off-Target Effects using Unbiased Genome-Wide Methods

For an in-depth analysis of potential off-target genomic effects, especially if considering this compound in combination with gene-editing technologies, unbiased methods are recommended.

  • Method Selection: Choose an appropriate unbiased, genome-wide method for detecting off-target events. Common methods include:

    • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): Detects double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) at the break sites.[15]

    • CIRCLE-seq: An in vitro method that uses naked genomic DNA to identify sites cleaved by a nuclease. It is highly sensitive but lacks the context of the cellular chromatin environment.[16]

    • Digenome-seq: Involves in vitro digestion of genomic DNA with a nuclease, followed by whole-genome sequencing to identify cleavage sites.[15]

  • Experimental Procedure (General Workflow):

    • Treat your primary cells with this compound and the gene-editing machinery (if applicable).

    • Isolate genomic DNA.

    • Perform the selected off-target detection assay according to the manufacturer's or the original publication's protocol.

    • Prepare sequencing libraries from the resulting DNA fragments.

    • Perform next-generation sequencing (NGS).

    • Analyze the sequencing data to identify and map off-target sites.

  • Validation: Validate the identified potential off-target sites using targeted deep sequencing of amplicons from these loci in cells treated with this compound.

Visualizations

Idelalisib_PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta CXCR4_5 CXCR4/5 CXCR4_5->PI3Kdelta AKT AKT PI3Kdelta->AKT PIP3 Trafficking Trafficking & Homing PI3Kdelta->Trafficking mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound This compound->PI3Kdelta

Caption: this compound's on-target mechanism of action.

Idelalisib_Off_Target_Tregs cluster_treg Regulatory T-cell (Treg) cluster_teff Effector T-cell (Teff) This compound This compound PI3Kdelta_Treg PI3Kδ This compound->PI3Kdelta_Treg TCR TCR Signaling TCR->PI3Kdelta_Treg AKT_Treg AKT PI3Kdelta_Treg->AKT_Treg FoxP3 FoxP3 Expression AKT_Treg->FoxP3 Treg_Survival Treg Survival AKT_Treg->Treg_Survival Suppressive_Function Suppressive Function FoxP3->Suppressive_Function Teff_Activation Teff Activation & Proliferation Suppressive_Function->Teff_Activation Inhibition

Caption: Off-target effects of this compound on Tregs.

Experimental_Workflow cluster_assays Assessments Start Start: Primary Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Viability Viability/Apoptosis (Annexin V/PI) Incubation->Viability Proliferation Proliferation (CFSE) Incubation->Proliferation Function Functional Assays (Cytokines, Cytotoxicity) Incubation->Function Phenotype Phenotyping (Flow Cytometry) Incubation->Phenotype Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Function->Data_Analysis Phenotype->Data_Analysis Conclusion Conclusion on Off-Target Effects Data_Analysis->Conclusion

Caption: Workflow for assessing this compound off-target effects.

References

Optimizing Idelalisib Dosage for In Vivo Mouse Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Idelalisib dosage for in vivo mouse studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] The PI3K pathway is crucial for various cellular functions, including cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K is predominantly expressed in leukocytes, making it a targeted therapy for hematological malignancies where this pathway is often overactive.[1] By inhibiting PI3Kδ, this compound blocks downstream signaling, including the AKT pathway, which ultimately leads to decreased cell proliferation and induction of apoptosis in malignant B-cells.[2][3]

Q2: What are the common applications of this compound in in vivo mouse studies?

This compound is primarily used in preclinical mouse models of hematological malignancies, such as:

  • Chronic Lymphocytic Leukemia (CLL)[3]

  • B-cell Acute Lymphoblastic Leukemia (B-ALL)[2]

  • Follicular Lymphoma[1]

  • Small Lymphocytic Lymphoma[1]

It is used to evaluate its anti-tumor efficacy, understand its mechanism of action in a living organism, and assess potential toxicities.[4]

Q3: What are the recommended starting dosages for this compound in mice?

The optimal dosage of this compound can vary depending on the mouse strain, the disease model, and the administration route. However, based on published studies, the following dosages can be considered as starting points:

  • Oral Gavage: 150 mg/kg, once daily.[5]

  • Intraperitoneal (IP) Injection: 40-80 µg/g (equivalent to 40-80 mg/kg), administered five days a week.[4]

It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.

Troubleshooting Guide

Issue 1: Poor solubility of this compound in vehicle.

  • Problem: this compound is a hydrophobic molecule and can be challenging to dissolve in aqueous solutions.

  • Solution:

    • For oral gavage , a common vehicle is a suspension of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in purified water.[5] It is important to ensure the suspension is homogenous before each administration.

    • For intraperitoneal injection , Dimethyl sulfoxide (DMSO) has been used as a vehicle.[4] However, the final concentration of DMSO should be kept low (typically <10%) and diluted with a sterile carrier like saline or PBS to minimize toxicity.

    • Sonication can aid in the dissolution and suspension of the compound.

Issue 2: Observed toxicity in mice (e.g., weight loss, lethargy).

  • Problem: this compound can cause toxicities, including hematopoietic and pulmonary issues.[4]

  • Solution:

    • Monitoring: Closely monitor the mice for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

    • Dose Reduction: If significant toxicity is observed, consider reducing the dose or the frequency of administration.[6][7]

    • Blood Work: Conduct periodic blood tests to monitor for hematological abnormalities such as neutropenia and thrombocytopenia.[6][7]

    • Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, lungs, spleen) to assess for any drug-related toxicities.[4]

Issue 3: Lack of anti-tumor efficacy.

  • Problem: The expected therapeutic effect is not observed.

  • Solution:

    • Dose Escalation: If the initial dose is well-tolerated but ineffective, a carefully monitored dose-escalation study may be warranted.

    • Pharmacokinetic Analysis: Consider performing pharmacokinetic studies to determine if the drug is reaching the target tissue at sufficient concentrations.[5][8]

    • Combination Therapy: In some models, this compound may be more effective when used in combination with other agents, such as rituximab.[3]

Data Presentation

Table 1: Summary of this compound Dosages in In Vivo Mouse Studies

Mouse ModelAdministration RouteDosageVehicleFrequencyReference
B-cell Acute Lymphoblastic LeukemiaOral Gavage150 mg/kg0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in waterOnce daily[5]
Lymphoid MalignancyIntraperitoneal40 or 80 µg/g (40 or 80 mg/kg)Dimethyl sulfoxide (DMSO)Five days a week[4]
B-cell ALL (Homing Assay)In vitro incubation prior to tail vein injection5 µMDMSOOne-hour incubation[2][9]

Table 2: Potential Toxicities and Monitoring Parameters

ToxicityMonitoring ParametersManagement RecommendationsReference
Hepatotoxicity Serum ALT/AST levelsWithhold or reduce dose if levels exceed 5x ULN.[6][7][10][11]
Diarrhea/Colitis Stool consistency, body weightWithhold or reduce dose for severe or persistent diarrhea.[11]
Pneumonitis Respiratory rate, labored breathingDiscontinue treatment if pneumonitis is suspected.
Neutropenia Absolute Neutrophil Count (ANC) from blood samplesWithhold or reduce dose if ANC drops below 0.5 Gi/L.[6][7][6][7]
Thrombocytopenia Platelet count from blood samplesWithhold or reduce dose if platelet count drops below 25 Gi/L.[6][6]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

  • Preparation of Vehicle: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in purified water.

  • Drug Formulation:

    • Weigh the required amount of this compound powder based on the desired dosage (e.g., 150 mg/kg) and the body weight of the mice.

    • Add the this compound powder to the vehicle.

    • Vortex and sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.

  • Administration:

    • Gently restrain the mouse.

    • Using a proper-sized oral gavage needle, administer the calculated volume of the this compound suspension directly into the stomach.

    • The volume should not exceed 10 ml/kg.[12]

  • Monitoring: Observe the mouse for any immediate adverse reactions after administration. Monitor body weight and clinical signs daily.

Protocol 2: Intraperitoneal Injection of this compound

  • Drug Formulation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should be minimized (ideally below 10%).

  • Administration:

    • Restrain the mouse, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.[12]

    • Aspirate to ensure the needle is not in an organ or blood vessel.

    • Inject the this compound solution. The maximum injection volume should not exceed 10 ml/kg.[12]

  • Monitoring: Observe the mouse for any signs of distress or pain at the injection site. Monitor body weight and clinical signs daily.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation This compound This compound This compound->PI3K_delta Inhibition mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy & Toxicity Assessment Mouse_Model Select Appropriate Mouse Model Dose_Prep Prepare this compound Formulation (Oral or IP) Mouse_Model->Dose_Prep Administration Administer this compound (Daily or as per schedule) Dose_Prep->Administration Monitoring Daily Monitoring: - Body Weight - Clinical Signs Administration->Monitoring Tumor_Measurement Tumor Volume Measurement (for xenograft models) Administration->Tumor_Measurement Blood_Collection Periodic Blood Collection (for PK/PD & Hematology) Administration->Blood_Collection Monitoring->Administration Endpoint Endpoint Analysis: - Tumor Weight - Histopathology - Biomarker Analysis Monitoring->Endpoint Tumor_Measurement->Endpoint Blood_Collection->Endpoint

Caption: General workflow for in vivo mouse studies with this compound.

References

Technical Support Center: Managing Idelalisib-Induced Toxicities in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with idelalisib administration in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Diarrhea and Colitis

Q1: We've observed diarrhea and weight loss in our mouse cohort treated with this compound. How should we manage this?

A1: this compound-induced diarrhea and colitis are common and are thought to be immune-mediated.[1][2] Management should be initiated promptly to prevent dehydration and significant weight loss.

  • Initial Assessment:

    • Monitor the severity and frequency of diarrhea daily. A grading scale can be useful for consistent assessment (see Table 1).

    • Measure body weight daily.

    • Assess for signs of dehydration (e.g., skin tenting, decreased activity).

    • Rule out infectious causes by performing microbiological analysis of stool samples, especially if the animals are group-housed.[3]

  • Troubleshooting and Management Protocol:

    • Dose Interruption: For moderate to severe diarrhea (e.g., Grade 2 or higher), consider temporarily discontinuing this compound administration.[2]

    • Supportive Care:

      • Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution), typically 1-2 mL per 30g mouse, once or twice daily as needed.

      • Ensure easy access to a highly palatable and digestible diet. A hydrogel or mash diet can help maintain caloric intake and hydration.

    • Pharmacological Intervention (Investigational - adapt from clinical practice):

      • Based on clinical management in humans, the use of corticosteroids can be considered. Budesonide is often used for localized gut inflammation.[3][4] An equivalent dose for animal models would need to be determined empirically.

      • Systemic corticosteroids (e.g., prednisone or dexamethasone) may be required for severe, unresponsive cases.[2]

    • Resumption of Dosing: Once diarrhea resolves and body weight stabilizes, this compound may be resumed, potentially at a reduced dose.[2]

Hepatotoxicity (Transaminitis)

Q2: We have detected elevated ALT/AST levels in rats receiving this compound. What is the recommended course of action?

A2: Elevated liver transaminases (ALT/AST) are a known toxicity of this compound.[5][6] Regular monitoring and a clear management plan are crucial.

  • Monitoring:

    • Establish a baseline for liver enzymes before initiating this compound treatment.

    • Monitor serum ALT and AST levels regularly (e.g., bi-weekly for the first month, then monthly).[3]

  • Troubleshooting and Management Protocol:

    • Dose Modification:

      • For mild elevations (e.g., 2-3 times the upper limit of normal - ULN), continue treatment with increased monitoring frequency.

      • For moderate to severe elevations (>3-5 times ULN), interrupt this compound dosing.[7]

    • Supportive Care: There are no specific supportive care measures for drug-induced hepatotoxicity beyond discontinuing the offending agent. Ensure the animals have access to standard chow and water.

    • Pharmacological Intervention (Investigational):

      • In human patients, hepatotoxicity is often managed by dose interruption and, in severe cases, corticosteroids, given the suspected immune-mediated mechanism.[6] The utility of this approach in animal models is not well-documented but could be considered in an experimental setting.

    • Resumption of Dosing: this compound may be reintroduced at a lower dose once liver enzyme levels have returned to baseline or near-baseline levels.[8]

Pneumonitis

Q3: Some animals in our study are showing respiratory distress. Could this be this compound-induced pneumonitis, and how should it be handled?

A3: Pneumonitis is a serious, though less common, toxicity associated with this compound.[9] It requires immediate attention.

  • Initial Assessment:

    • Monitor for clinical signs such as increased respiratory rate, labored breathing, and cyanosis.

    • Rule out infectious causes of pneumonia through appropriate diagnostics (e.g., lung lavage and culture). Prophylaxis against common pathogens like Pneumocystis jirovecii may be considered, as is done in clinical settings.[6][10]

  • Troubleshooting and Management Protocol:

    • Immediate Discontinuation: Discontinue this compound treatment immediately if pneumonitis is suspected.[4][9]

    • Supportive Care:

      • Provide oxygen supplementation if available and necessary.

      • Ensure a quiet, stress-free environment.

    • Pharmacological Intervention:

      • High-dose corticosteroids are the standard treatment for drug-induced pneumonitis in humans and may be effective in animal models.[9]

    • Rechallenge: Re-administration of this compound after an episode of pneumonitis is generally not recommended.[3]

Neutropenia

Q4: We've observed a significant drop in neutrophil counts in our dog study. What are the management guidelines?

A4: Neutropenia is a potential hematological toxicity of this compound.

  • Monitoring:

    • Perform complete blood counts (CBCs) with differentials at baseline and regularly throughout the study (e.g., weekly or bi-weekly).[11]

  • Troubleshooting and Management Protocol:

    • Dose Interruption: For severe neutropenia (e.g., absolute neutrophil count <1,000/µL), this compound dosing should be withheld.[12]

    • Supportive Care:

      • Animals with severe neutropenia are at high risk of infection. Consider housing them in a clean, low-stress environment.

      • Monitor for signs of infection, such as fever and lethargy.

    • Pharmacological Intervention:

      • In cases of febrile neutropenia or profound neutropenia, prophylactic broad-spectrum antibiotics may be warranted.[11]

      • The use of granulocyte colony-stimulating factor (G-CSF) has been permitted in clinical trials to manage neutropenia and could be considered in animal models to accelerate neutrophil recovery.[11][13]

    • Resumption of Dosing: Dosing can be resumed at the same or a reduced dose once neutrophil counts have recovered to a safe level.

Quantitative Data Summary

Table 1: Grading and Management of this compound-Induced Diarrhea/Colitis in Animal Models (Adapted from Clinical Guidelines)

GradeClinical Signs in Animal ModelsRecommended Action
1 Mild, intermittent loose stools; no significant weight loss.Continue this compound; monitor closely. Consider dietary modification (e.g., bland, easily digestible food).[14]
2 Persistent loose stools; mild weight loss (<5%); no signs of dehydration.Maintain this compound dose but monitor at least weekly. If unresolved, consider dose interruption.[2]
3 Severe, watery diarrhea; significant weight loss (5-10%); signs of dehydration.Withhold this compound. Provide fluid and electrolyte support. Consider initiating corticosteroid therapy (e.g., budesonide).[2][4]
4 Life-threatening diarrhea with severe dehydration and lethargy.Permanently discontinue this compound. Provide aggressive fluid resuscitation and supportive care.[2]

Table 2: Grading and Management of this compound-Induced Hepatotoxicity in Animal Models (Adapted from Clinical Guidelines)

GradeALT/AST Elevation (relative to Upper Limit of Normal - ULN)Recommended Action
1 >1.0 - 3.0 x ULNContinue this compound with increased monitoring frequency (e.g., weekly).
2 >3.0 - 5.0 x ULNConsider holding this compound until recovery to Grade ≤1. May resume at the same or reduced dose.
3 >5.0 - 20.0 x ULNWithhold this compound until recovery to Grade ≤1. Resume at a reduced dose.[7]
4 >20.0 x ULNPermanently discontinue this compound.

Table 3: Incidence of Key Grade ≥3 Toxicities in Human Clinical Trials with this compound

Adverse EventIncidence in this compound-Treated Patients (Grade ≥3)Reference
Diarrhea / Colitis~14% - 19%[5][7]
ALT/AST Elevation~14% - 25%[5][10]
Pneumonitis~3% - 4%[7][8]
Neutropenia~22% - 34%[10]

Note: Data is derived from human clinical trials and serves as a reference for potential toxicities to monitor in animal models. Incidence in specific animal models may vary.

Experimental Protocols

Protocol 1: Monitoring and Management of this compound-Induced Diarrhea in a Murine Model

  • Baseline Data Collection:

    • Record individual body weights for 3 consecutive days prior to the start of the study to establish a baseline.

    • Observe and score fecal consistency daily. (e.g., 0=normal, 1=soft, 2=loose, 3=watery).

  • This compound Administration and Monitoring:

    • Administer this compound at the desired dose and schedule.

    • Record body weights and fecal scores daily.

    • Monitor for clinical signs of dehydration (skin tenting, lethargy, sunken eyes).

  • Intervention for Diarrhea (Grade ≥2):

    • If an animal exhibits persistent loose stools and/or body weight loss of >5%, temporarily suspend this compound dosing.

    • Administer 1.5 mL of sterile 0.9% saline subcutaneously twice daily.

    • Provide a nutritional supplement in the form of a palatable, high-calorie gel or mash on the cage floor.

  • Recovery and Re-challenge:

    • Continue supportive care until diarrhea resolves (fecal score <2) and body weight stabilizes for at least 48 hours.

    • Once recovered, this compound may be re-initiated at a 50% reduced dose.

    • Continue daily monitoring. If diarrhea recurs, discontinue this compound for that animal.

Protocol 2: Assessment of Hepatotoxicity in a Rat Model

  • Baseline Data Collection:

    • Prior to study initiation, collect a baseline blood sample via a suitable method (e.g., tail vein) for measurement of serum ALT and AST.

  • This compound Administration and Monitoring:

    • Administer this compound as per the experimental design.

    • Collect blood samples at regular intervals (e.g., Days 7, 14, 21, and 28) for liver function tests.

    • Monitor animals for clinical signs of hepatotoxicity (e.g., jaundice, lethargy, ascites), although these are rare in mild to moderate cases.

  • Intervention for Transaminitis (Grade ≥3):

    • If an animal shows an ALT/AST elevation of >5x the upper limit of normal, withhold this compound treatment.

    • Continue to monitor liver enzymes weekly until they return to Grade ≤1.

  • Resumption of Dosing:

    • Once liver enzymes have recovered, consider re-starting this compound at a reduced dose (e.g., 50% of the original dose).

    • If hepatotoxicity recurs upon re-challenge, permanently discontinue the drug for that animal.

Visualizations

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K_delta Inhibits

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental_Workflow_Toxicity_Management cluster_experiment Experimental Phase cluster_management Management Phase Start Start this compound Administration Monitor Daily Monitoring: - Body Weight - Clinical Signs - Fecal Score Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check Continue Continue Dosing Toxicity_Check->Continue No Interrupt Interrupt Dosing Toxicity_Check->Interrupt Yes Continue->Monitor Supportive_Care Provide Supportive Care: - Hydration - Nutritional Support Interrupt->Supportive_Care Assess_Recovery Recovery Assessment Supportive_Care->Assess_Recovery Resume Resume Dosing (Reduced Dose) Assess_Recovery->Resume Recovered Discontinue Discontinue Treatment Assess_Recovery->Discontinue Not Recovered Resume->Monitor

Caption: Workflow for managing this compound toxicity in animal models.

Logical_Relationship_Toxicity_Mechanism This compound This compound PI3Kd_Inhibition PI3Kδ Inhibition in Immune Cells This compound->PI3Kd_Inhibition T_Cell_Dysregulation T-Cell Dysregulation (e.g., Reduced Tregs) PI3Kd_Inhibition->T_Cell_Dysregulation Immune_Activation Unchecked Immune Activation T_Cell_Dysregulation->Immune_Activation Colitis Colitis Immune_Activation->Colitis Hepatitis Hepatitis Immune_Activation->Hepatitis Pneumonitis Pneumonitis Immune_Activation->Pneumonitis

Caption: Proposed immune-mediated mechanism of this compound toxicities.

References

Idelalisib & T-Cell Function In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the impact of Idelalisib on T-cell function and proliferation in vitro. It includes frequently asked questions, detailed troubleshooting guides, quantitative data summaries, experimental protocols, and visualizations to aid in experiment design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects T-cells?

A: this compound is a highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is a crucial component of the T-cell receptor (TCR) signaling pathway.[3] By blocking PI3Kδ, this compound abrogates downstream signaling, including the activation of Akt and mammalian target of rapamycin (mTOR), which are essential for T-cell proliferation, differentiation, and survival.[1][4]

Q2: Does this compound directly cause T-cell death in vitro?

A: No, studies have shown that this compound does not significantly affect T-cell viability or induce apoptosis in short-term (24-48 hour) in vitro cultures at typical experimental concentrations (e.g., 1-5 µM).[3] Its primary effects are on T-cell function rather than direct cytotoxicity.

Q3: How does this compound impact T-cell proliferation?

A: this compound generally reduces the proliferative capacity of T-cells in response to stimulation, such as with anti-CD3/CD28 antibodies or specific antigens.[3] However, the magnitude of this effect can vary. Some studies report that the proliferation of CD4+ and CD8+ T-cells from healthy donors is not significantly affected, while others show a clear decrease.[1][3] The impact may be more pronounced in T-cells from patients with Chronic Lymphocytic Leukemia (CLL).[1][3]

Q4: What is the effect of this compound on T-cell cytokine production?

A: this compound significantly impairs the production of several key cytokines by activated T-cells.[1][3] It has been shown to reduce the secretion of interferon-gamma (IFN-γ), tumor necrosis factor (TNF), and IL-10 in T-cells from both healthy donors and CLL patients.[1][3][4]

Troubleshooting Guide

Problem 1: I am observing lower-than-expected inhibition of T-cell proliferation.

Possible Cause Suggestion & Troubleshooting Steps
Suboptimal T-Cell Stimulation Ensure your stimulating agent (e.g., anti-CD3/CD28 beads, PHA, specific antigens) is used at the optimal concentration. Titrate your stimulus to find the concentration that gives a robust proliferative response in your control cells. Weak stimulation may not be as dependent on the PI3Kδ pathway.
This compound Concentration and Activity Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Confirm the final concentration in your culture is accurate. Consider that the IC50 can vary based on the strength of the stimulus and the ATP concentration in kinase assays.[5]
Cell Donor Variability T-cell responses can vary significantly between donors. If possible, test multiple healthy donors to establish a baseline range of inhibition. T-cells from CLL patients may also respond differently than those from healthy donors.[1][4]
Timing of Treatment The timing of this compound addition relative to T-cell stimulation can be critical. Pre-incubating the T-cells with this compound (e.g., for 1-2 hours) before adding the stimulus is a common practice to ensure the target is inhibited prior to pathway activation.

Problem 2: My T-cell cultures show significant cell death after this compound treatment.

Possible Cause Suggestion & Troubleshooting Steps
High Drug Concentration While this compound has low direct cytotoxicity at typical concentrations (1-10 µM), very high concentrations may have off-target effects or induce apoptosis.[3][6] Perform a dose-response curve to identify a concentration that inhibits function without compromising viability.
Solvent Toxicity This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤0.1%). Run a "vehicle control" with only DMSO to assess its effect on viability.
Extended Culture Duration Most studies assess viability over 24-72 hours. In longer-term cultures, the inhibition of critical survival signals by this compound could indirectly lead to increased cell death. Assess viability at multiple time points.
Contamination Bacterial or fungal contamination can rapidly kill cell cultures. Regularly check cultures under a microscope and practice sterile techniques.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on T-cell functions as reported in various studies.

Table 1: Impact of this compound on T-Cell Proliferation

T-Cell SourceStimulationThis compound Conc.Observed EffectReference
CLL Patientanti-CD3/CD28/CD2 + IL-25 µM1.27-fold decrease in proliferating T-cells.[3]
Healthy Donoranti-CD3/CD280.1 - 10 µMProliferation of CD4+ and CD8+ T-cells was not significantly affected.[1]
CLL Patientanti-CD3/CD280.1 - 10 µMMinor impact on the proliferation of T-cells.[1]
CD3+ T-CellsNot Specified1, 5, 10 µMDose-dependent decrease in proliferation index.[8]

Table 2: Impact of this compound on T-Cell Cytokine Secretion

CytokineT-Cell SourceStimulationThis compound Conc.Observed EffectReference
IFN-γCLL Patientanti-CD35 µM53.2% reduction in IFN-γ release.[3]
IFN-γHealthy Donoranti-CD35 µM27.7% reduction in IFN-γ release.[3]
IFN-γHealthy Donoranti-CD3/CD2810 µMSignificant reduction in secretion.[1]
TNFHealthy Donoranti-CD3/CD2810 µMSignificant reduction in secretion.[1]
IL-10Healthy Donoranti-CD3/CD2810 µMSignificant reduction in secretion.[1]
IL-2Healthy Donoranti-CD3/CD2810 µMSlight increase in secretion.[1]

Visualizations

Signaling & Experimental Diagrams

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PI3Kd PI3Kδ TCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation T-Cell Proliferation & Function mTOR->Proliferation Promotes This compound This compound This compound->PI3Kd Inhibits

Caption: this compound inhibits the PI3Kδ signaling pathway downstream of TCR activation.

Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Data Analysis arrow arrow Isolate 1. Isolate PBMCs from blood sample Label 2. Label T-cells with Proliferation Dye (e.g., Cell Trace Violet) Isolate->Label Plate 3. Plate labeled cells in culture medium Label->Plate Treat 4. Add this compound (or vehicle control) Plate->Treat Stimulate 5. Add T-cell stimulus (e.g., anti-CD3/CD28) Treat->Stimulate Incubate 6. Incubate for 72-96 hours Stimulate->Incubate Acquire 7. Acquire samples on a Flow Cytometer Incubate->Acquire Analyze 8. Analyze dye dilution to calculate Proliferation Index Acquire->Analyze

References

Technical Support Center: Idelalisib Experiments and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with Idelalisib.

Frequently Asked Questions (FAQs)

Q1: Why is cell line authentication critical before starting this compound experiments?

Q2: What are the most common types of cell line contamination?

A2: The most common types of contamination are:

  • Cross-contamination by another cell line: Aggressive and fast-growing cell lines like HeLa can overtake slower-growing cultures.[3] It is estimated that 15-20% of cell lines currently in use may be misidentified.

  • Microbial contamination: This includes bacteria, yeasts, and molds, which are often visible by changes in the culture medium's turbidity or color.[5][6]

  • Mycoplasma contamination: This is a particularly insidious form of contamination as it is not visible by standard microscopy and can alter cellular physiology, including signaling pathways relevant to this compound's mechanism of action.[7][8]

Q3: How can I authenticate my cell lines?

A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[1][9][10] This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference database.[1] For inter-species contamination, methods like karyotyping and DNA barcoding can be used.[11]

Q4: How does mycoplasma contamination affect this compound experiments?

A4: Mycoplasma contamination can significantly impact this compound experiments in several ways:

  • Altered Signaling Pathways: Mycoplasma can affect host cell signaling pathways, including the PI3K/AKT/NF-κB pathway, which is the direct target of this compound.[12] This can lead to confounding results when assessing the drug's efficacy.

  • Changes in Cell Behavior: It can alter cell proliferation, metabolism, and gene expression, potentially masking or exaggerating the effects of this compound.[7][8]

  • Induction of Apoptosis: Some mycoplasma species can induce apoptosis, which could be mistakenly attributed to the action of this compound.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments and suggests potential causes related to cell line contamination.

Issue 1: Inconsistent or non-reproducible results with this compound treatment.

Potential Cause Troubleshooting Steps
Cell Line Cross-Contamination 1. Immediately cease experiments with the questionable cell line. 2. Perform STR profiling to verify the identity of your cell line.[1][9] 3. Compare the STR profile with a reference database (e.g., ATCC, Cellosaurus).[1] 4. If misidentified, discard the contaminated culture and start with a fresh, authenticated stock from a reputable cell bank.[14]
Genetic Drift 1. Check the passage number of your cells. High passage numbers can lead to genetic drift and altered phenotypes.[1] 2. It is recommended to use low-passage cells for experiments.[1] 3. Discard high-passage cultures and thaw a new, low-passage vial.
Mycoplasma Contamination 1. Test your cell culture for mycoplasma using a PCR-based kit or other detection methods.[6][14] 2. If positive, discard the contaminated culture and all related reagents.[6] 3. Thoroughly decontaminate the cell culture hood and incubator.[14] 4. For irreplaceable cell lines, specific anti-mycoplasma agents can be used, but it is generally better to discard the culture.[5][6]

Issue 2: Unexpected resistance to this compound in a supposedly sensitive cell line.

Potential Cause Troubleshooting Steps
Cross-contamination with a resistant cell line 1. Authenticate your cell line using STR profiling.[1][9] A resistant cell line may have overgrown your sensitive line.
Mycoplasma-induced signaling changes 1. Test for mycoplasma contamination.[6][14] Mycoplasma can activate pro-survival pathways that counteract the effect of this compound.[12]
Acquired Resistance 1. If the cell line is authenticated and mycoplasma-free, consider the possibility of acquired resistance. This can occur through mechanisms like upregulation of compensatory signaling pathways (e.g., MAPK) or mutations in the PI3K pathway.[15][16]

Experimental Protocols

1. Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication

STR profiling is the standard method for authenticating human cell lines.[1][9][10]

  • Objective: To generate a unique DNA fingerprint of a human cell line to verify its identity.

  • Methodology:

    • DNA Extraction: Isolate genomic DNA from a cell pellet of the culture to be tested.

    • PCR Amplification: Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems) to amplify multiple STR loci and the amelogenin gene (for sex determination) simultaneously via multiplex PCR.[17]

    • Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.

    • Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus. The set of alleles constitutes the STR profile.

    • Database Comparison: Compare the obtained STR profile to the reference STR profile of the expected cell line from a public database (e.g., ATCC, DSMZ, Cellosaurus). A match of ≥80% is typically required for authentication.[18]

2. Mycoplasma Detection by PCR

This is a rapid and sensitive method to detect mycoplasma contamination.[14]

  • Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

  • Methodology:

    • Sample Preparation: Collect 1 ml of the cell culture supernatant.

    • DNA Extraction: Isolate DNA from the supernatant using a suitable extraction kit.

    • PCR Amplification: Perform PCR using primers that target conserved regions of the mycoplasma 16S rRNA gene. Include positive and negative controls.

    • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta CXCR4_5 CXCR4/5 CXCR4_5->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Apoptosis Apoptosis PI3K_delta->Apoptosis PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation & Survival mTOR->Proliferation NFkB->Proliferation This compound This compound This compound->PI3K_delta

Caption: this compound inhibits PI3Kδ, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Inconsistent/Unexpected This compound Results Auth Authenticate Cell Line (STR Profiling) Start->Auth Myco Test for Mycoplasma (PCR) Start->Myco CheckPassage Check Passage Number Start->CheckPassage Contaminated Contamination Detected Auth->Contaminated NoContamination No Contamination Detected Auth->NoContamination Authentic Myco->Contaminated Myco->NoContamination Negative CheckPassage->Contaminated High Passage CheckPassage->NoContamination Low Passage Discard Discard Culture & Start with New Stock Contaminated->Discard InvestigateResistance Investigate Other Causes (e.g., Acquired Resistance) NoContamination->InvestigateResistance

Caption: Workflow for troubleshooting unexpected experimental results.

References

Variability in Idelalisib response across different patient-derived samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Idelalisib on patient-derived samples.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound sensitivity across different patient-derived B-cell malignancy samples. What are the potential underlying reasons?

A1: Variability in response to this compound is common and can be attributed to several factors intrinsic to the patient samples and the tumor microenvironment. Key reasons include:

  • Genetic Heterogeneity: The genetic landscape of tumors like Chronic Lymphocytic Leukemia (CLL) is highly heterogeneous. While activating mutations in the PI3K pathway are not common in B-cell malignancies, other genetic alterations can influence drug response.[1]

  • Microenvironment Influence: Malignant B-cells receive pro-survival signals from the surrounding microenvironment within lymphoid tissues.[1] These interactions, involving stromal cells and T-cells, can activate pathways like PI3K/AKT, rendering the cells less dependent on the specific pathway targeted by this compound and thus less sensitive to its effects.[1][2]

  • BCR Signaling Strength: The B-cell receptor (BCR) pathway is a critical driver in many B-cell malignancies and a primary activator of PI3Kδ.[3] The level of chronic activation of the BCR pathway can differ between patient samples, leading to varied dependence on PI3Kδ signaling and, consequently, varied sensitivity to this compound.

  • Expression Levels of PI3K Isoforms: While this compound is highly selective for the PI3Kδ isoform, the expression levels of PI3Kδ and other isoforms (α, β, γ) can vary between samples.[4] Although PI3Kδ plays a non-redundant role in B-cell signaling, compensatory signaling through other isoforms could potentially contribute to a reduced response.[1]

Q2: Our patient-derived cells initially respond to this compound, but we observe the emergence of resistance over time. What are the known mechanisms of acquired resistance?

A2: Acquired resistance to this compound is a significant clinical challenge, and several mechanisms have been identified or proposed. Unlike resistance to BTK inhibitors like Ibrutinib, where mutations in the drug target are common, resistance to this compound appears to be more complex and less frequently associated with direct mutations in the PI3K pathway.[5][6]

Potential mechanisms include:

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the PI3Kδ blockade. Upregulation of the MAPK and NF-κB pathways has been observed in patients with no initial response.[2]

  • Upregulation of Survival Signaling: Studies suggest that resistance may be mediated by the dysregulation of survival signaling rather than by specific recurrent mutations.[5] For instance, upregulation of genes related to the integrin receptor complex has been identified as a possible resistance mechanism in mouse models.[6]

  • Microenvironmental Factors: Secreted factors from the tumor microenvironment, such as IL-6, may play a role in the development of both primary and secondary resistance to PI3K inhibitors.[2]

  • Low-Frequency Genetic Alterations: While large-scale studies have not found common mutations driving resistance, rare mutations in genes like PIK3R1 or BIRC3 have been reported in individual refractory cases.[2] Loss-of-function mutations in PTEN have also been observed in some resistant patients.[2]

Q3: Are there any known off-target effects of this compound that could influence our experimental results?

A3: this compound is a highly selective inhibitor of the PI3Kδ isoform, with 40- to 300-fold greater selectivity for p110δ than for other Class I PI3K isoforms (p110α/β/γ).[7] This high selectivity is expected to reduce off-target effects compared to pan-PI3K inhibitors.[8] However, it's important to consider its impact on non-malignant cells present in patient-derived samples:

  • Immune Cell Function: Since PI3Kδ is predominantly expressed in hematopoietic cells, this compound can affect the function of non-malignant immune cells.[9] It has been shown to impair T-cell and NK-cell cytotoxicity and cytokine secretion, which could be a confounding factor in co-culture experiments.[10]

  • Toxicity-Related Observations: In clinical settings, this compound is associated with immune-mediated toxicities like diarrhea/colitis, pneumonitis, and hepatotoxicity (transaminitis).[8][11] While these are in vivo phenomena, they underscore the drug's potent effects on immune regulation, which might be relevant in complex in vitro models that include immune components.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cell viability assays across replicates 1. Inconsistent cell plating density.2. Heterogeneity within the patient sample.3. Edge effects in multi-well plates.1. Ensure accurate cell counting and uniform seeding.2. Gently mix cell suspension before plating. For highly heterogeneous samples, consider increasing the number of replicates.3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Lower-than-expected potency (high IC50 value) 1. Presence of pro-survival factors in culture medium (e.g., from FBS or patient plasma).2. Co-culture with protective stromal cells.3. Drug degradation.1. Use a serum-free medium if possible, or test different lots of FBS. Be aware that patient plasma contains cytokines that can support cell survival.2. If not studying microenvironment effects, purify B-cells from the sample. If studying these effects, acknowledge the protective influence in your analysis.[7]3. Prepare fresh drug dilutions from a validated stock solution for each experiment.
No inhibition of p-AKT (S473) despite this compound treatment 1. Insufficient drug concentration or incubation time.2. Cells are not dependent on PI3Kδ for AKT activation.3. Compensatory signaling.1. Perform a dose-response and time-course experiment to determine optimal conditions for inhibiting p-AKT.2. Check for activation of other PI3K isoforms (e.g., PI3Kα/β) or alternative pathways (e.g., MAPK) that can phosphorylate AKT.3. Some studies show that while this compound inhibits p-AKT at T308, phosphorylation at S473 can be maintained or reactivated, possibly through mTORC2.[12] Consider probing for p-AKT (T308) as well.
Increased cell death in vehicle control (DMSO) cultures 1. DMSO concentration is too high.2. Patient cells are particularly sensitive.1. Ensure the final DMSO concentration is non-toxic, typically ≤0.1%.2. Perform a DMSO toxicity curve for your specific cell type to determine the maximum tolerated concentration.

Quantitative Data Summary

The response to this compound can vary significantly depending on the B-cell malignancy type and the individual patient. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Sensitivity of Cell Lines to this compound

Cell LineCancer TypeIC50 ValueReference
MEC1Chronic Lymphocytic Leukemia (CLL)20.4 µM[7]
CLL PBMCsChronic Lymphocytic Leukemia (CLL)2.9 nM[7]
U266Multiple Myeloma> 40 µM (79.5% inhibition at 40 µM)[7]
B-ALL Cell LinesB-cell Acute Lymphoblastic Leukemia10 nM - 5 µM (range)[4]

Note: IC50 values can vary based on assay conditions (e.g., incubation time, culture medium).

Table 2: Clinical Efficacy of this compound in B-Cell Malignancies

IndicationTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Relapsed CLLThis compound + Rituximab81%Not Reached (vs. 5.5 months for placebo)[13]
Relapsed Follicular Lymphoma (FL)This compound Monotherapy57%11 months[14]
Relapsed Small Lymphocytic Lymphoma (SLL)This compound Monotherapy85% experienced lymph node reduction11 months[15]
Treatment-Naïve Older CLL PatientsThis compound + Rituximab97%83% at 36 months[16]
Relapsed/Refractory CLL (Real-world data)This compound-containing regimens67.2%15.9 months (Event-Free Survival)[17]

Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol assesses the effect of this compound on the viability of patient-derived cells by measuring ATP levels.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient samples using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Cell Plating: Seed 50 µL of cell suspension into a 96-well opaque-walled plate at a density of 2 x 10^5 cells/well.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. The final concentration range should typically span from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Add 50 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

2. Western Blot for PI3K Pathway Inhibition

This protocol measures the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm this compound's mechanism of action.

  • Cell Treatment: Seed 2-5 x 10^6 cells in a 6-well plate. Treat with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for 2-4 hours. For some experiments, stimulation with anti-IgM or other agents may be required to activate the BCR pathway before or during treatment.[4]

  • Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply an ECL substrate.

  • Imaging: Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to total protein and the loading control.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment pAKT p-AKT PDK1->pAKT Phosphorylation (T308) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Apoptosis Apoptosis pAKT->Apoptosis Inhibition Prolif Proliferation & Survival mTORC1->Prolif Promotion This compound This compound This compound->PI3K Inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_treat Treatment cluster_analysis Downstream Analysis cluster_result Result Interpretation Sample Patient Blood/Tissue Sample Isolate Isolate Malignant B-Cells (e.g., PBMC isolation) Sample->Isolate Culture Culture cells in appropriate medium Isolate->Culture Treat Treat cells with this compound (Dose-response) Culture->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot for p-AKT) Incubate->Signaling Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Incubate->Apoptosis IC50 Determine IC50 Viability->IC50 Mechanism Confirm On-Target Effect Signaling->Mechanism ApoptosisRate Quantify Apoptosis Apoptosis->ApoptosisRate Variability_Factors Response This compound Response Variability Genetics Tumor Genetic Heterogeneity Response->Genetics BCR BCR Pathway Activation Status Response->BCR Microenv Tumor Microenvironment (Stromal/T-cell signals) Response->Microenv Resistance Acquired Resistance (e.g., Bypass Pathways) Response->Resistance

References

Technical Support Center: Mitigating Idelalisib-Induced Autoimmune-Like Toxicities in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Idelalisib-induced autoimmune-like toxicities in preclinical research models.

Frequently Asked Questions (FAQs)

Q1: What are the common autoimmune-like toxicities observed with this compound in research models?

A1: In research models, this compound, a selective PI3Kδ inhibitor, is associated with a spectrum of immune-mediated adverse events that mirror clinical observations. The most commonly reported toxicities include:

  • Hepatotoxicity: Characterized by elevated liver enzymes (ALT/AST) and inflammatory infiltrates in the liver.

  • Colitis: Manifesting as diarrhea, weight loss, and intestinal inflammation with histopathological features like intraepithelial lymphocytosis and crypt cell apoptosis.[1]

  • Pneumonitis: Inflammation of the lung tissue.

  • Rash: Cutaneous inflammatory reactions.

These toxicities are mechanistically linked to the on-target effect of PI3Kδ inhibition in immune cells, particularly the disruption of regulatory T cell (Treg) function.[2]

Q2: What is the primary mechanism underlying this compound-induced autoimmune-like toxicities?

A2: The primary mechanism is the inhibition of the PI3Kδ signaling pathway, which is crucial for the function and survival of regulatory T cells (Tregs).[2] this compound treatment leads to a reduction in the number and suppressive capacity of Tregs. This disruption of immune homeostasis results in the unchecked activation and proliferation of effector T cells, leading to an autoimmune-like attack on various tissues. Studies in mouse models have shown that genetic inactivation of p110δ, the catalytic subunit of PI3Kδ, results in spontaneous colitis, supporting this mechanism.

Q3: Are there specific mouse strains that are more susceptible to this compound-induced toxicities?

A3: While standard laboratory strains like C57BL/6 are commonly used to model this compound-induced toxicities, susceptibility can be influenced by the genetic background. The Collaborative Cross (CC) mouse population has been utilized to identify genetic factors that may predispose to these toxicities. Additionally, mouse models with a humanized immune system could potentially offer more translatable insights.

Q4: How can I monitor the development of autoimmune-like toxicities in my animal models?

A4: Regular monitoring is critical. Key parameters to assess include:

  • Clinical Signs: Daily monitoring of body weight, stool consistency (for colitis), and general appearance (ruffled fur, lethargy).

  • Biochemical Analysis: Periodic blood collection for the measurement of liver enzymes (ALT, AST) to detect hepatotoxicity.

  • Immunophenotyping: Flow cytometric analysis of peripheral blood or lymphoid tissues to quantify Treg populations (CD4+FoxP3+) and other relevant immune cell subsets. A decrease in the Treg to effector T cell ratio can be an early indicator of immune dysregulation.

  • Histopathology: At the end of the study, or if severe toxicity is observed, tissues (liver, colon, lungs) should be collected for histological examination to assess the extent of inflammation and tissue damage.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High incidence of severe colitis leading to premature euthanasia. Dose of this compound may be too high for the specific mouse strain or experimental conditions.Consider a dose-response study to determine the optimal therapeutic window with manageable toxicity. Intermittent dosing schedules (e.g., 3 days on, 2 days off) have been suggested to reduce the generation of irAE-causing T cells in murine models.[3]
Difficulty in detecting a significant decrease in Treg populations. Timing of analysis may not be optimal. Treg depletion can be transient. Inadequate flow cytometry panel or gating strategy.Perform a time-course experiment to identify the peak of Treg depletion. Ensure the use of a validated antibody panel and a stringent gating strategy for Treg identification (e.g., gating on CD4+, then FoxP3+ cells).
Variability in the severity of toxicities between animals. Differences in gut microbiota composition. Underlying subclinical infections.Co-house animals to normalize gut microbiota. Ensure a specific pathogen-free (SPF) environment and consider prophylactic antibiotic treatment if opportunistic infections are a concern.
Inconsistent induction of hepatotoxicity. Genetic variability within the mouse strain.Use highly inbred mouse strains from a reliable vendor. Increase the number of animals per group to account for biological variability.

Experimental Protocols & Mitigation Strategies

Monitoring Regulatory T Cell Populations by Flow Cytometry

A key indicator of impending autoimmune-like toxicity is a decrease in the percentage and function of regulatory T cells (Tregs).

Protocol for Treg Analysis in Mouse Spleen:

  • Single-Cell Suspension Preparation:

    • Harvest the spleen from the mouse and place it in a petri dish containing 5 mL of RPMI 1640 medium.

    • Mechanically dissociate the spleen using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge the cells at 400 x g for 5 minutes at 4°C.

    • Resuspend the pellet in 5 mL of ACK lysis buffer and incubate for 3 minutes at room temperature to lyse red blood cells.

    • Add 10 mL of RPMI 1640 to stop the lysis and centrifuge again.

    • Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Staining:

    • Adjust the cell concentration to 1x10^7 cells/mL in FACS buffer.

    • Block Fc receptors by incubating the cells with an anti-CD16/32 antibody for 10 minutes on ice.

    • Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining of FoxP3, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.

    • Incubate with an anti-FoxP3 antibody for 30 minutes on ice in the dark.

    • Wash the cells with permeabilization buffer and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on lymphocytes based on forward and side scatter, then on single cells.

    • Gate on CD4+ T cells.

    • Within the CD4+ population, identify Tregs as CD25+ and FoxP3+ cells.

Experimental Workflow for Treg Analysis

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis spleen Harvest Spleen dissociate Mechanical Dissociation spleen->dissociate strain Pass through 70µm strainer dissociate->strain lyse RBC Lysis with ACK buffer strain->lyse wash1 Wash with RPMI lyse->wash1 resuspend1 Resuspend in FACS buffer wash1->resuspend1 fc_block Fc Receptor Block resuspend1->fc_block surface_stain Surface Stain (CD4, CD25) fc_block->surface_stain wash2 Wash surface_stain->wash2 fix_perm Fixation & Permeabilization wash2->fix_perm intra_stain Intracellular Stain (FoxP3) fix_perm->intra_stain wash3 Wash intra_stain->wash3 resuspend2 Resuspend for Acquisition wash3->resuspend2 acquire Acquire on Flow Cytometer resuspend2->acquire gate_lymph Gate on Lymphocytes acquire->gate_lymph gate_cd4 Gate on CD4+ T cells gate_lymph->gate_cd4 gate_treg Gate on CD25+FoxP3+ Tregs gate_cd4->gate_treg

Caption: Workflow for Treg analysis in mouse spleen by flow cytometry.

Histological Assessment of Colitis

Histological scoring is essential for quantifying the severity of intestinal inflammation.

Protocol for Histological Scoring of Colitis:

  • Tissue Processing:

    • Harvest the colon and fix it in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Scoring System:

    • A blinded pathologist should score the sections based on the following criteria:

      • Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

      • Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

      • Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

      • Percentage of Area Involved (0-4): 0 = 0%, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

    • The scores for each parameter can be summed to generate a total histological score.[4]

Potential Mitigation Strategies (Hypothetical and Investigational)

The following are potential strategies to mitigate this compound-induced autoimmune-like toxicities, based on the known mechanisms of action. These require further validation in specific research models.

  • Co-administration of a PI3Kγ Inhibitor:

    • Rationale: While PI3Kδ is crucial for Treg function, PI3Kγ is involved in inflammatory signaling in myeloid cells. It has been suggested that concomitant inhibition of PI3Kγ might mitigate some of the autoimmune complications.[5]

    • Hypothetical Experimental Design:

      • Establish a mouse model of this compound-induced colitis.

      • Treat one cohort with this compound alone and another with a combination of this compound and a selective PI3Kγ inhibitor (e.g., Eganelisib).

      • Monitor clinical signs of colitis (weight loss, diarrhea).

      • At the end of the study, perform histological analysis of the colon and flow cytometric analysis of Tregs in the spleen and mesenteric lymph nodes.

      • Measure pro-inflammatory cytokine levels in the serum and colon tissue.

  • Administration of Interleukin-10 (IL-10):

    • Rationale: IL-10 is a potent anti-inflammatory cytokine that plays a critical role in maintaining intestinal homeostasis.[6] Since this compound impairs Treg function, which are a major source of IL-10, exogenous IL-10 administration could potentially restore immune balance.

    • Hypothetical Experimental Design:

      • Induce colitis in mice using this compound.

      • Treat a cohort of mice with recombinant IL-10 or an IL-10-expressing vector.

      • Monitor disease progression as described above.

      • Assess the impact on Treg numbers and function, as well as the infiltration of inflammatory cells into the colon.

Signaling Pathways

PI3Kδ Signaling and its Role in T Cell Function

G cluster_0 T Cell Receptor (TCR) Signaling cluster_1 Downstream Effects TCR TCR PI3K PI3Kδ TCR->PI3K CD28 CD28 CD28->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Differentiation T Cell Differentiation AKT->Differentiation Proliferation T Cell Proliferation mTOR->Proliferation Survival T Cell Survival NFkB->Survival This compound This compound This compound->PI3K

Caption: this compound inhibits PI3Kδ, a key node in TCR signaling.

Mechanism of this compound-Induced Autoimmune-Like Toxicity

G This compound This compound PI3Kd PI3Kδ in Tregs This compound->PI3Kd Treg_function Treg Function & Survival PI3Kd->Treg_function maintains Effector_T_cells Effector T Cell Activation & Proliferation Treg_function->Effector_T_cells suppresses Autoimmunity Autoimmune-like Toxicities (Colitis, Hepatitis) Effector_T_cells->Autoimmunity leads to

Caption: this compound impairs Treg function, leading to autoimmunity.

Quantitative Data Summary

Table 1: Effect of PI3Kδ Inhibition on T Cell Subsets in a Murine Model of Autoimmune Colitis (Hypothetical Data)

Treatment Group% CD4+ of Splenocytes% Treg (CD4+FoxP3+) of CD4+CD8+/Treg RatioColitis Score (0-12)
Vehicle Control35.2 ± 2.110.5 ± 1.28.1 ± 0.90.5 ± 0.2
This compound (15 mg/kg)34.8 ± 2.54.2 ± 0.820.3 ± 2.57.8 ± 1.5*
This compound + Mitigation Strategy35.5 ± 2.38.9 ± 1.1#9.5 ± 1.2#2.1 ± 0.7#

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.

Table 2: Cytokine Profile in Colon Tissue of this compound-Treated Mice (Hypothetical Data)

Treatment GroupIFN-γ (pg/mg tissue)TNF-α (pg/mg tissue)IL-17A (pg/mg tissue)IL-10 (pg/mg tissue)
Vehicle Control25.4 ± 5.142.1 ± 7.315.8 ± 3.985.3 ± 10.2
This compound (15 mg/kg)158.2 ± 20.5189.6 ± 25.195.4 ± 15.230.1 ± 6.8
This compound + Mitigation Strategy45.7 ± 8.9#65.3 ± 10.8#28.9 ± 6.1#75.6 ± 9.5#

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.

References

Validation & Comparative

Validating Idelalisib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the in vivo target engagement of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] Understanding and confirming that this compound is interacting with its intended target within a living system is crucial for preclinical and clinical drug development. This document summarizes key experimental data, offers detailed protocols for prominent assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and Target Engagement

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the p110δ catalytic subunit of PI3K.[3][4] This isoform is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, which is often hyperactivated in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.[1][3] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This disruption of the PI3K/AKT signaling pathway ultimately leads to decreased cell proliferation, survival, and trafficking of malignant B-cells.[2][3]

Validating target engagement is essential to correlate the pharmacological activity of a drug with its clinical efficacy and to understand potential mechanisms of resistance. For this compound, this involves measuring the direct or downstream effects of PI3Kδ inhibition in vivo.

PI3K/AKT Signaling Pathway Inhibition by this compound

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for this compound.

PI3K_AKT_Pathway BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 ATP to ADP AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K_delta

Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.

Comparison of In Vivo Target Engagement Validation Methods

The primary method for validating this compound's target engagement in vivo is the measurement of the phosphorylation status of AKT (p-AKT), a direct downstream substrate of PI3K. A reduction in p-AKT levels in patient-derived cells following treatment is a strong indicator of target engagement. Other pharmacodynamic markers include the modulation of specific chemokines and cytokines.

MethodDescriptionAdvantagesDisadvantagesSupporting Data
Phospho-AKT (p-AKT) Measurement Quantification of phosphorylated AKT (at Ser473 or Thr308) in circulating tumor cells (e.g., CLL cells) or tissue biopsies. This is typically done using Western Blotting or Flow Cytometry.Direct and proximal biomarker of PI3K pathway activity.[3] High sensitivity and specificity. Well-established and validated assays.Requires viable cell samples from patients. Can be influenced by other signaling pathways that regulate AKT.In clinical studies, this compound treatment led to a significant and persistent reduction in p-AKT levels in CLL cells from patients within one week, approaching levels seen in normal B-cells.[5]
Chemokine and Cytokine Profiling Measurement of plasma levels of chemokines (e.g., CCL3, CCL4, CXCL13) and cytokines that are known to be modulated by BCR signaling and are often elevated in CLL.Reflects the broader biological impact of PI3Kδ inhibition on the tumor microenvironment. Can be measured from readily accessible plasma samples.Indirect measure of target engagement. Can be influenced by other biological processes and inflammatory conditions.This compound treatment has been shown to significantly reduce the secretion of chemokines such as CCL3, CCL4, and CXCL13 in CLL patients.[4]
In Vivo Imaging (e.g., PET) Positron Emission Tomography (PET) using a radiolabeled tracer that binds to PI3Kδ. Target engagement is inferred from the displacement of the tracer by the drug.Non-invasive method that allows for whole-body assessment of target occupancy. Can provide spatial information on drug distribution.Technically complex and expensive. Requires the development of a specific and validated radiotracer for PI3Kδ.While a powerful technique, specific PET tracers for PI3Kδ are not yet widely used in the clinical validation of this compound.[6]

Experimental Protocols

Measurement of p-AKT in Patient-Derived CLL Cells by Flow Cytometry

This protocol outlines a general procedure for measuring intracellular p-AKT levels in CLL cells from peripheral blood.

1. Sample Collection and Processing:

  • Collect peripheral blood from patients in heparinized tubes.

  • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

2. Cell Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with a permeabilization buffer (e.g., 90% ice-cold methanol) for 30 minutes on ice. This step is critical for allowing the antibody to access intracellular targets.

3. Antibody Staining:

  • Wash the permeabilized cells with staining buffer (e.g., PBS with 1% bovine serum albumin).

  • Incubate the cells with a fluorescently labeled anti-p-AKT (e.g., Alexa Fluor® 488 conjugated anti-p-Akt Ser473) antibody and antibodies against B-cell markers (e.g., CD19, CD5) for 30-60 minutes at room temperature, protected from light.

  • Wash the cells with staining buffer to remove unbound antibodies.

4. Flow Cytometry Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on the CLL cell population (e.g., CD19+/CD5+).

  • Analyze the median fluorescence intensity (MFI) of the p-AKT signal within the gated CLL cell population. A decrease in MFI post-treatment compared to baseline indicates target engagement.

Flow_Cytometry_Workflow cluster_workflow p-AKT Flow Cytometry Workflow Blood_Sample Peripheral Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Fix_Perm Fixation & Permeabilization PBMC_Isolation->Fix_Perm Staining Antibody Staining Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (MFI of p-AKT) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for p-AKT measurement by flow cytometry.

Measurement of Plasma Chemokines by ELISA

This protocol provides a general outline for measuring the concentration of a chemokine (e.g., CXCL13) in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Sample Collection:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge the blood to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2. ELISA Procedure:

  • Coat a 96-well plate with a capture antibody specific for the chemokine of interest and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Add plasma samples and standards to the wells and incubate.

  • Wash the plate.

  • Add a detection antibody (conjugated to an enzyme like horseradish peroxidase - HRP) and incubate.

  • Wash the plate.

  • Add the enzyme substrate (e.g., TMB) and incubate to allow for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the absorbance values of the known standards.

  • Determine the concentration of the chemokine in the plasma samples by interpolating their absorbance values from the standard curve. A decrease in the chemokine concentration post-treatment compared to baseline suggests pharmacodynamic activity.

Logical Comparison of Validation Approaches

The choice of method for validating this compound target engagement depends on the specific research question and available resources.

Comparison_Logic Start Validate this compound Target Engagement? Direct_Evidence Direct evidence of pathway inhibition needed? Start->Direct_Evidence pAKT Measure p-AKT (Flow Cytometry/Western Blot) Direct_Evidence->pAKT Yes Broader_Effect Assess broader biological impact on microenvironment? Direct_Evidence->Broader_Effect No pAKT->Broader_Effect Chemokine Measure Plasma Chemokines (ELISA) Broader_Effect->Chemokine Yes Non_Invasive Non-invasive whole-body assessment required? Broader_Effect->Non_Invasive No Chemokine->Non_Invasive PET In Vivo Imaging (PET) Non_Invasive->PET Yes End End Non_Invasive->End No PET->End

Caption: Decision tree for selecting a target engagement validation method.

Conclusion

Validating the in vivo target engagement of this compound is a critical step in its development and clinical application. The measurement of p-AKT in circulating tumor cells is the most direct and widely accepted method. However, assessing changes in plasma chemokines can provide valuable information about the broader pharmacodynamic effects of the drug. The choice of methodology should be guided by the specific objectives of the study, balancing the need for direct evidence of target inhibition with the desire to understand the overall biological impact of this compound.

References

Navigating Resistance: The Cross-Resistance Profile of Idelalisib with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has been a valuable therapeutic agent in the treatment of certain B-cell malignancies. However, the emergence of resistance presents a significant clinical challenge. Understanding the mechanisms of this compound resistance and its cross-resistance profile with other targeted therapies is crucial for developing effective sequential and combination treatment strategies. This guide provides an objective comparison of this compound's performance against other targeted agents in the context of resistance, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound is multifactorial and often involves the activation of bypass signaling pathways, rather than direct mutations in its target, PIK3CD.[1] Key mechanisms identified in preclinical models include:

  • Loss of PTEN: The loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, leads to the hyperactivation of downstream signaling, rendering cells less sensitive to PI3Kδ inhibition.[2][3]

  • Upregulation of Alternative PI3K Isoforms: While this compound is specific for the δ isoform, resistant cells can exhibit modest upregulation of other isoforms like PI3Kγ, although this may not always be the primary driver of resistance.[2][3]

  • Activation of Bypass Signaling Pathways: Upregulation of the MAPK/ERK and AKT/mTOR signaling pathways can provide alternative survival signals, circumventing the effects of PI3Kδ blockade.[3][4] Increased phosphorylation of key proteins such as AKT, PDK1, GSK3β, and ERK has been observed in this compound-resistant cells.[3]

  • Upregulation of Receptor Tyrosine Kinases: Increased expression and signaling from receptor tyrosine kinases, such as IGF1R, can also contribute to resistance.[5]

Cross-Resistance with Other Targeted Therapies

The mechanisms underlying this compound resistance have direct implications for cross-resistance to other targeted agents.

PI3K Inhibitors

Studies have shown that cell lines with acquired resistance to this compound can exhibit cross-resistance to other PI3K inhibitors. For instance, this compound-resistant TMD8 cells were also resistant to the dual PI3Kδ/γ inhibitor duvelisib.[3] However, these cells may retain some sensitivity to pan-PI3K inhibitors, suggesting that a broader inhibition of PI3K isoforms could overcome resistance in some cases, although with potentially increased toxicity.[2][6] Interestingly, some studies suggest that patients who are refractory to this compound may still benefit from other PI3K inhibitors, highlighting the complexity of resistance mechanisms in a clinical setting.[6] The next-generation PI3Kδ inhibitor umbralisib has shown a distinct safety profile and may be an option for patients intolerant to earlier generation PI3K inhibitors.[7][8]

BTK Inhibitors

The relationship between this compound and Bruton's tyrosine kinase (BTK) inhibitor resistance is complex. In some preclinical models, this compound-resistant cells have demonstrated cross-resistance to BTK inhibitors like ibrutinib and ONO/GS-4059.[3] This can be mediated by the upregulation of downstream signaling pathways that are common to both BCR and PI3K signaling.[2] Conversely, the combination of this compound and a BTK inhibitor has been shown to overcome acquired resistance to this compound in some contexts.[2] Clinical data suggests that there are non-overlapping mechanisms of resistance between this compound and ibrutinib, with some patients responding to one agent after failing the other.[2]

SYK Inhibitors

Given that Spleen Tyrosine Kinase (SYK) is upstream of PI3Kδ in the B-cell receptor (BCR) signaling pathway, its inhibition is a rational approach. However, this compound-resistant cell lines have also shown cross-resistance to the SYK inhibitor entospletinib, indicating that resistance mechanisms can bypass multiple nodes in the BCR pathway.[9]

Chemotherapy

Interestingly, cross-resistance between this compound and conventional chemotherapy agents like bendamustine is not consistently observed.[10] In vitro studies have shown that this compound can be active against bendamustine-resistant CLL cells, and vice versa, suggesting different modes of cytotoxicity.[10]

Quantitative Data on Cross-Resistance

The following tables summarize experimental data on the cross-resistance of this compound with other targeted therapies from preclinical studies.

Table 1: Cross-Resistance of this compound-Resistant Cell Lines to Other PI3K Inhibitors

Cell LineResistant toCross-Resistant toFold Change in EC50/IC50Reference
TMD8This compoundDuvelisib>69-fold[3]
TMD8This compoundBKM120 (pan-PI3K)1.6-fold[2]
DaudiThis compoundDuvelisibNot specified[9]
DoHH2This compoundDuvelisibNot specified[9]

Table 2: Cross-Resistance of this compound-Resistant Cell Lines to Other Targeted Therapies

Cell LineResistant toCross-Resistant toFold Change in EC50/IC50Reference
TMD8This compoundIbrutinib (BTKi)Not specified[3]
TMD8This compoundONO/GS-4059 (BTKi)Not specified[3]
DaudiThis compoundIbrutinib (BTKi)Not specified[9]
DaudiThis compoundTirabrutinib (ONO-4059) (BTKi)Not specified[9]
DoHH2This compoundIbrutinib (BTKi)Not specified[9]
DoHH2This compoundTirabrutinib (ONO-4059) (BTKi)Not specified[9]
DaudiThis compoundEntospletinib (SYKi)Not specified[9]
DoHH2This compoundEntospletinib (SYKi)Not specified[9]

Experimental Protocols

Generation of this compound-Resistant Cell Lines
  • Cell Lines: TMD8 (ABC-DLBCL), Daudi (Burkitt's Lymphoma), DoHH2 (Follicular Lymphoma).[2][9]

  • Method: Cells are cultured in the continuous presence of this compound. The concentration is often started at a clinically relevant dose (e.g., 1 μM for TMD8) and can be gradually increased over several months to select for a stably resistant population.[2][9] Parallel cultures are maintained with the vehicle (e.g., DMSO) as a passage-matched, drug-sensitive control.[2]

  • Confirmation of Resistance: Resistance is confirmed by cell viability assays, comparing the dose-response curve of the resistant line to the sensitive parental line.

Cell Viability Assays
  • Principle: To determine the concentration of a drug that inhibits cell growth by 50% (EC50 or IC50).

  • Method:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat cells with a serial dilution of the drugs of interest (e.g., this compound, duvelisib, ibrutinib).

    • Incubate for a specified period (e.g., 96 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate EC50/IC50 values by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.

Western Blotting
  • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-AKT, p-ERK, PTEN).

  • Method:

    • Lyse cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in this compound action and the mechanisms of resistance.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3Kd PI3Kδ BTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3Kd Ibrutinib Ibrutinib Ibrutinib->BTK PTEN PTEN PTEN->PIP3 Inhibits Idelalisib_Resistance_Mechanisms cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms PI3Kd PI3Kδ AKT AKT PI3Kd->AKT Activates This compound This compound This compound->PI3Kd Proliferation Proliferation & Survival AKT->Proliferation PTEN_loss PTEN Loss PTEN_loss->AKT Leads to hyperactivation MAPK_pathway MAPK/ERK Pathway Activation MAPK_pathway->Proliferation Bypass signaling PI3K_isoform_switch Other PI3K Isoform Upregulation PI3K_isoform_switch->AKT Compensatory activation Experimental_Workflow start Sensitive Parental Cell Line culture Continuous Culture with this compound start->culture selection Selection of Resistant Population culture->selection confirmation Confirm Resistance (Viability Assay) selection->confirmation cross_resistance Test Cross-Resistance to Other Drugs (Viability Assay) confirmation->cross_resistance mechanism Investigate Mechanisms (Western Blot, Sequencing, etc.) confirmation->mechanism

References

Assessing the Impact of Idelalisib on Antibody-Dependent Cellular Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the phosphoinositide 3-kinase (PI3K) inhibitor, Idelalisib, and its influence on antibody-dependent cellular cytotoxicity (ADCC), a critical mechanism in the efficacy of many therapeutic monoclonal antibodies. This document compares this compound's performance with alternative PI3K inhibitors, supported by available experimental data, to inform research and drug development decisions.

Introduction to this compound and ADCC

This compound, marketed as Zydelig, is an oral medication that selectively inhibits PI3Kδ, an isoform of phosphoinositide 3-kinase predominantly expressed in hematopoietic cells.[1][2] By blocking the PI3Kδ signaling pathway, this compound induces apoptosis and inhibits proliferation in malignant B-cells, making it a therapeutic option for certain B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2]

Antibody-dependent cellular cytotoxicity (ADCC) is a key immune effector mechanism where immune cells, primarily Natural Killer (NK) cells, recognize and kill antibody-coated target cells. This process is crucial for the therapeutic efficacy of monoclonal antibodies like Rituximab and Obinutuzumab, which are often used in combination with this compound.

The PI3K Signaling Pathway and this compound's Mechanism of Action

This compound targets the PI3Kδ isoform, which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3Kδ disrupts downstream signaling, including the activation of AKT, leading to decreased cell proliferation and survival.

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K PI3Kδ SYK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits ADCC_Workflow Target_Cells Target Cells (e.g., WIL2-S) Incubation Co-incubation (4 hours) Target_Cells->Incubation Antibody Monoclonal Antibody (e.g., Rituximab) Antibody->Incubation Effector_Cells Effector Cells (e.g., NK cells) Effector_Cells->Incubation This compound This compound (or vehicle control) This compound->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LDH_Assay LDH Release Assay Supernatant->LDH_Assay Analysis Data Analysis LDH_Assay->Analysis

References

The Critical Role of IGF1R in Idelalisib Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), has been a valuable therapeutic agent for certain B-cell malignancies. However, the emergence of resistance poses a significant clinical challenge. This guide provides a comprehensive comparison of experimental data validating the role of the Insulin-like Growth Factor 1 Receptor (IGF1R) as a key mediator of this compound resistance and explores alternative resistance pathways.

IGF1R-Mediated Signaling Switch: A Primary Escape Route

A growing body of evidence points to a "signaling switch" mechanism, where cancer cells adapt to PI3Kδ inhibition by upregulating and activating IGF1R.[1][2] This leads to the hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, effectively bypassing the therapeutic blockade of PI3Kδ and promoting cell survival and proliferation.[1][2][3]

Studies have shown that this upregulation of IGF1R is not a result of new mutations but rather a functional adaptation.[1][4][5] The transcription factors Forkhead box protein O1 (FOXO1) and Glycogen Synthase Kinase 3β (GSK3β) have been identified as key mediators in driving this increased IGF1R expression.[1][2] Importantly, this mechanism of resistance has been observed in both preclinical models and in patients with Chronic Lymphocytic Leukemia (CLL) who develop secondary resistance to this compound.[1][4][5] In human CLL, a correlation has also been found between high IGF1R expression and the presence of trisomy 12.[1][2][3]

The clinical relevance of this finding is underscored by the fact that inhibition of IGF1R has been shown to re-sensitize resistant cells to this compound, highlighting IGF1R as a promising therapeutic target to overcome resistance.[1][2][3]

Alternative Resistance Mechanisms

While IGF1R signaling is a major axis of this compound resistance, it is crucial to acknowledge other potential escape pathways. In follicular lymphoma, for instance, resistance has been linked to mutations in the PIK3CA gene and the activation of the SRC Family Kinase (SFK) and Wnt signaling pathways.[6] In marginal zone lymphoma, the secretion of pro-survival factors like Interleukin-6 (IL-6) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) has been implicated in conferring resistance.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating IGF1R's role in this compound resistance.

Table 1: In Vitro Sensitivity to this compound in Parental vs. Resistant Cell Lines

Cell Line ModelParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceKey Molecular Alteration in Resistant LineReference
Murine CLL Model~1>10>10Upregulation of IGF1R[1]
Human CLL Patient CellsSensitive (in vitro)Decreased Sensitivity-Upregulation of IGF1R, Enhanced MAPK signaling[1]
Follicular Lymphoma (WSU-FSCCL)<1>10>10PIK3CA mutations or SFK/Wnt activation[6]

Table 2: Effect of IGF1R Inhibition on this compound Sensitivity in Resistant Cells

Cell Line ModelTreatmentEffect on Cell ViabilityKey FindingReference
This compound-Resistant Murine CLLThis compound + IGF1R InhibitorIncreased apoptosis and reduced proliferationRe-sensitization to this compound[1][3]
This compound-Resistant Human CLLThis compound + IGF1R InhibitorRestored cytotoxic effectOvercoming resistance by targeting IGF1R[3]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo®)

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in complete culture medium.

  • Drug Treatment: Treat cells with serial dilutions of this compound, an IGF1R inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Western Blotting

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against IGF1R, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

  • Cell Implantation: Subcutaneously inject immunodeficient mice with parental or this compound-resistant tumor cells.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (length x width^2 / 2) regularly.

  • Drug Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, IGF1R inhibitor, or a combination of both. Administer drugs according to the established dosing schedule.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Excise the tumors for downstream analysis, including immunohistochemistry for IGF1R and other relevant markers, and western blotting.

Visualizing the Pathways and Workflows

IGF1R_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R MAPK_Pathway MAPK Pathway (ERK) IGF1R->MAPK_Pathway PI3K_delta PI3Kδ AKT AKT PI3K_delta->AKT GSK3B GSK3β AKT->GSK3B | Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation FOXO1 FOXO1 GSK3B->FOXO1 | IGF1R_Gene IGF1R Gene Transcription FOXO1->IGF1R_Gene Upregulation IGF1R_Gene->IGF1R This compound This compound This compound->PI3K_delta | IGF1 IGF1 IGF1->IGF1R Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Parental & Resistant Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Cell_Culture->Xenograft Treatment Drug Treatment (this compound +/- IGF1R Inhibitor) Xenograft->Treatment Tumor_Analysis Tumor Growth & Biomarker Analysis Treatment->Tumor_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Idelalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Idelalisib. Adherence to these guidelines is critical to ensure personal safety and prevent occupational exposure to this potent pharmaceutical compound. This guide offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans.

Understanding the Risk: this compound Hazard Profile

This compound is a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, an enzyme crucial for the proliferation and survival of certain white blood cells.[1] While a targeted therapy, it is classified as a hazardous drug and requires specific handling precautions to mitigate risks of exposure.

The primary routes of occupational exposure are inhalation of aerosols, dermal absorption, and ingestion. Safety Data Sheets (SDS) for this compound indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE) Requirements

The following tables summarize the recommended PPE for handling this compound powder and solutions. These recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[3][4]

Hand Protection: Glove Selection and Use

Due to the absence of specific permeation data for this compound, a conservative approach is necessary. Gloves rated for use with chemotherapy agents should be used.

Glove TypeMaterialKey SpecificationsBreakthrough Time
Primary Gloves NitrilePowder-free, tested to ASTM D6978 (chemotherapy glove standard)Data not available for this compound. Select gloves with a longer breakthrough time for a broad range of chemicals. Change every 30 minutes or immediately if contaminated.
Secondary Gloves (Double Gloving) NitrilePowder-free, tested to ASTM D6978Data not available for this compound. Worn over the primary glove to provide an additional barrier.

Note: Always inspect gloves for visible defects before use. When handling this compound, it is mandatory to wear two pairs of chemotherapy-rated gloves. The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling the compound or in the event of a spill. The inner glove should be removed upon leaving the immediate work area.

Body, Eye, and Respiratory Protection
Protection TypeEquipmentKey Specifications
Body Protection Disposable GownPolyethylene-coated, lint-free, with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. Must be discarded after each use or if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be worn at all times when handling this compound powder or solutions. A face shield should be worn in addition to goggles when there is a risk of splashes or sprays.
Respiratory Protection NIOSH-approved RespiratorFor handling powder outside of a containment device, a NIOSH-approved N95 or higher respirator is required. For tasks with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be considered.[4]

Operational Plan for Safe Handling

A clear and well-rehearsed operational plan is essential to minimize the risk of exposure to this compound.

Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_this compound Weigh/Handle this compound gather_materials->weigh_this compound prepare_solution Prepare Solution (if applicable) weigh_this compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Hazardous Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands PI3K Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Proliferation, Trafficking mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idelalisib
Reactant of Route 2
Reactant of Route 2
Idelalisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.